Thalidomide-5-Br
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMSBQXTHIEBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Thalidomide-5-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-thalidomide (Thalidomide-5-Br), a halogenated analog of the historically significant immunomodulatory drug, thalidomide. This document details a plausible synthetic protocol, expected characterization data, and explores the biological context of its mechanism of action through the Cereblon-mediated signaling pathway.
Introduction
Thalidomide, despite its controversial past, has re-emerged as a valuable therapeutic agent for treating various conditions, including multiple myeloma and erythema nodosum leprosum. Its unique mechanism of action, which involves the modulation of the E3 ubiquitin ligase Cereblon (CRBN), has spurred the development of numerous analogs with improved efficacy and safety profiles. Halogenation of the phthalimide ring, as in this compound, represents a key strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties, such as metabolic stability, binding affinity, and cellular permeability. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel thalidomide analogs.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, beginning with the bromination of phthalic anhydride to yield 4-bromophthalic anhydride, followed by a condensation reaction with L-glutamine.
Experimental Protocol
Step 1: Synthesis of 4-Bromophthalic Anhydride
A common method for the preparation of 4-bromophthalic anhydride involves the direct bromination of phthalic anhydride.
-
Reagents and Materials:
-
Phthalic anhydride
-
Bromine
-
Sodium hydroxide
-
Sulfur dioxide (or a suitable reducing agent)
-
Water
-
Dichloromethane
-
-
Procedure:
-
A suspension of phthalic anhydride (1.0 eq.) in water is treated with sodium hydroxide (2.0 eq.) and bromine (1.1 eq.).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to 0 °C, the resulting pale yellow solid is collected by filtration and washed with cold water.
-
The solid is then dissolved in a suitable solvent and treated with sulfur dioxide to work up the reaction.
-
The mixture is heated to reflux for 5 hours.
-
After concentration, dichloromethane is added, and the mixture is stirred at room temperature for 2 hours.
-
The solution is filtered, and the filtrate is concentrated to yield 4-bromophthalic anhydride.[1]
-
Step 2: Synthesis of 5-Bromothalidomide from 4-Bromophthalic Anhydride and L-Glutamine
This step involves the condensation of 4-bromophthalic anhydride with L-glutamine, followed by cyclization to form the glutarimide ring. This can be performed in a one-pot reaction or as a two-step process involving the isolation of the intermediate N-(4-bromo-phthaloyl)-L-glutamine. A general procedure analogous to the synthesis of thalidomide is presented below.[2]
-
Reagents and Materials:
-
4-Bromophthalic anhydride
-
L-Glutamine
-
Dimethylformamide (DMF)
-
Condensing agent (e.g., carbonyldiimidazole or acetic anhydride/triethylamine)
-
Hydrochloric acid (for pH adjustment)
-
Water
-
-
Procedure (One-Pot Adaptation):
-
To a stirred solution of L-glutamine (1.0 eq.) in dry dimethylformamide (DMF), 4-bromophthalic anhydride (1.0 eq.) is added.
-
The mixture is heated to 90-95 °C and stirred for 3 hours.
-
After cooling, a condensing agent (e.g., acetic anhydride and triethylamine) is added, and the mixture is refluxed for several hours to facilitate the cyclization of the glutarimide ring.
-
The reaction mixture is cooled, and water is added to precipitate the crude product.
-
The pH of the solution may be adjusted to acidic conditions (pH 1-2) with HCl to aid precipitation.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
-
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following are the expected characterization data based on the structure and data from related compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₉BrN₂O₄ |
| Molecular Weight | 337.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >230 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the brominated phthalimide ring and the protons of the glutarimide ring. The bromine substitution at the 5-position will influence the chemical shifts and coupling patterns of the aromatic protons compared to unsubstituted thalidomide.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all 13 carbon atoms in the molecule, including the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, and the aliphatic carbons of the glutarimide moiety.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.
-
Expected [M]+: ~335.98 and ~337.98 (due to ⁷⁹Br and ⁸¹Br isotopes).
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.
Biological Context: The Cereblon-Mediated Pathway
Thalidomide and its analogs exert their therapeutic and teratogenic effects primarily through their interaction with the protein Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of thalidomide analogs in the Cereblon pathway.
Caption: Cereblon-mediated protein degradation by thalidomide analogs.
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The exploration of the Cereblon-mediated pathway highlights the biological significance of this class of molecules and provides a framework for the rational design of novel thalidomide analogs with enhanced therapeutic properties. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
An In-depth Technical Guide on the Mechanism of Action of Thalidomide-5-Br in Targeted Protein Degradation
A comprehensive exploration of Thalidomide-5-Br as a molecular glue, its interaction with the Cereblon E3 ubiquitin ligase complex, and the subsequent degradation of neosubstrates.
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide and its derivatives have emerged as pivotal tools in the field of targeted protein degradation, acting as "molecular glues" to induce the degradation of specific cellular proteins. This guide focuses on a specific analog, this compound, and elucidates its mechanism of action. By binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this ligase. This document provides a detailed overview of the signaling pathways involved, quantitative data on its activity, and comprehensive experimental protocols for its characterization.
Core Mechanism of Action: The Molecular Glue Concept
This compound functions as a molecular glue, a small molecule that induces proximity between an E3 ubiquitin ligase and a target protein (neosubstrate), leading to the target's degradation.[1][2] The core of this mechanism involves the CRL4CRBN E3 ubiquitin ligase complex, which is composed of Cullin-4 (CUL4), DDB1, RBX1, and the substrate receptor Cereblon (CRBN).[3][4]
This compound binds to a specific pocket within the CRBN protein.[5] This binding event creates a novel protein interface on the surface of CRBN, which can then be recognized by specific neosubstrates.[2] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome.[1]
The specificity of which neosubstrates are degraded is determined by the chemical structure of the thalidomide analog.[4] While the parent thalidomide is known to induce the degradation of transcription factors such as IKZF1 and IKZF3, and the teratogenic substrate SALL4, the 5-bromo substitution on the phthalimide ring of this compound can modulate this substrate profile.[6][7]
Signaling Pathways and Cellular Consequences
The degradation of neosubstrates by this compound can have profound effects on cellular signaling pathways, leading to therapeutic effects in various diseases, particularly in oncology.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
The Strategic Role of Thalidomide-5-Br in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs hijack the body's own ubiquitin-proteasome system to induce the complete degradation of a protein of interest (POI). This is accomplished through a heterobifunctional molecule comprising a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1]
Thalidomide and its derivatives have become cornerstone E3 ligase ligands in PROTAC design, owing to their well-characterized binding to the Cereblon (CRBN) E3 ubiquitin ligase and their favorable drug-like properties, such as smaller size and improved cell permeability compared to other E3 ligase ligands.[2] This technical guide provides an in-depth exploration of Thalidomide-5-Br, a key building block for constructing CRBN-recruiting PROTACs. We will delve into its synthesis, mechanism of action, and the experimental protocols required for the development and evaluation of this compound-based PROTACs.
Core Signaling Pathway: The CRL4-CRBN E3 Ubiquitin Ligase Complex
The mechanism of action of thalidomide-based PROTACs is centered around the hijacking of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] This complex is a key player in the ubiquitin-proteasome system, which is responsible for the degradation of a significant portion of the cellular proteome.
The CRL4-CRBN complex consists of several key proteins:
-
Cullin 4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, Cereblon, to CUL4A.
-
RING-Box Protein 1 (RBX1): A small protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.
-
Cereblon (CRBN): The substrate receptor that recognizes and binds to specific proteins destined for ubiquitination.[3]
Thalidomide and its analogs bind to a specific pocket on CRBN, modulating its substrate specificity.[3] In the context of a PROTAC, the thalidomide moiety serves as the "hook" that brings the entire CRL4-CRBN complex into close proximity with the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
Data Presentation
While specific quantitative data for PROTACs utilizing this compound is not extensively available in the public domain, the following tables provide representative data for thalidomide and its other derivatives to serve as a benchmark for expected potency and binding affinity.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd, nM) | Assay Method | Reference |
| Thalidomide | ~250 | Isothermal Titration Calorimetry (ITC) | [1] |
| (S)-Thalidomide | - | 6- to 10-fold stronger than (R)-enantiomer | [3] |
| Lenalidomide | - | Stronger than Thalidomide | [3] |
| Pomalidomide | - | Stronger than Thalidomide | [3] |
Note: Binding affinity can vary depending on the experimental conditions and the specific analog.
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs
| Target Protein | PROTAC | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | dBET1 | Alkyl | < 1 nM | > 90% | MM.1S | [2] |
| BTK | PTD10 | Alkyl | ~5 nM | > 90% | MOLM-14 | [2] |
| SHP2 | ZB-S-29 | - | 6.02 nM | - | HeLa | [4] |
| BCR-ABL | Dasa-Arg-PEG1 | PEG | 0.85 nM | 98.8% | K562 | [2] |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 4-bromophthalic anhydride with 3-aminopiperidine-2,6-dione.
Materials:
-
4-Bromophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (TEA)
-
Toluene
-
Acetic anhydride
Procedure:
-
Grind 4-bromophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride together.
-
Suspend the resulting powder in toluene.
-
Add triethylamine and acetic anhydride to the suspension.[5]
-
Heat the reaction mixture to reflux (approximately 110°C) for several hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and collect the precipitated product by vacuum filtration.
-
Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether.[6]
-
Further purify the product by recrystallization or column chromatography if necessary.
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: PROTAC Synthesis via Nucleophilic Substitution
This protocol describes a general method for conjugating this compound to a POI ligand containing a nucleophilic group (e.g., an amine).
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
Dissolve the POI ligand in anhydrous DMF.
-
Add DIPEA to the solution.
-
In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by HRMS and NMR spectroscopy.[1]
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.[1]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
Conclusion
This compound represents a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward incorporation into PROTAC scaffolds and the well-established mechanism of action of thalidomide-based degraders make it an attractive choice for researchers in the field of targeted protein degradation. While specific quantitative data for this compound itself is limited, the extensive knowledge base for related thalidomide analogs provides a strong foundation for its application. The detailed experimental protocols provided in this guide offer a comprehensive framework for the synthesis and evaluation of novel PROTACs based on this important building block, empowering scientists to further explore the potential of targeted protein degradation for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural bases of IMiD selectivity that emerges by 5-hydroxythalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Evolving Therapeutic Landscape of Thalidomide: A Technical Guide to the Biological Activity of Thalidomide-5-Br and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Once relegated to the annals of medical history for its devastating teratogenicity, thalidomide has undergone a remarkable renaissance. Its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties have carved out a crucial niche in the treatment of various cancers and inflammatory diseases.[1][2] This has spurred the development of a new generation of thalidomide analogs, meticulously engineered to enhance therapeutic efficacy while mitigating adverse effects. This technical guide delves into the core biological activities of a specific analog, Thalidomide-5-Br, and its related compounds, providing a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects.
Core Biological Activities and Mechanism of Action
The pleiotropic effects of thalidomide and its analogs stem from their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] By binding to CRBN, these molecules act as a "molecular glue," inducing the recruitment of specific "neosubstrate" proteins to the E3 ligase for ubiquitination and subsequent proteasomal degradation.[4][6] This targeted protein degradation is the linchpin of their therapeutic effects.
Immunomodulatory and Anti-inflammatory Effects
A primary mechanism of action is the targeted degradation of the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, which are crucial for B-cell development and function.[6] This leads to a cascade of immunomodulatory effects, including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8][9] The inhibition of TNF-α synthesis is a key contributor to the anti-inflammatory properties of these compounds.[10] Furthermore, thalidomide and its analogs can co-stimulate T-cells, further highlighting their complex immunomodulatory profile.[11]
Anti-Angiogenic Effects
Thalidomide and its analogs exhibit significant anti-angiogenic activity, a crucial aspect of their anti-cancer properties.[2][12] This is achieved through the inhibition of key pro-angiogenic factors like vascular endothelial growth factor (VEGF).[13] The degradation of the transcription factor SALL4, another neosubstrate of the CRBN complex, is also implicated in the anti-angiogenic and teratogenic effects of these compounds.[10][14]
Anti-proliferative and Anti-cancer Activity
The culmination of their immunomodulatory and anti-angiogenic effects, coupled with direct effects on cancer cells, results in potent anti-proliferative activity.[13][15] By targeting key survival pathways and inducing apoptosis, these compounds have demonstrated efficacy against various hematological malignancies, most notably multiple myeloma.[4][11]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for this compound and various analogs from published studies. This data allows for a comparative analysis of their potency across different biological assays.
Table 1: Anti-proliferative Activity of Thalidomide Analogs (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Thalidomide | HepG-2 | 11.26 | [15] |
| PC3 | 14.58 | [15] | |
| MCF-7 | 16.87 | [15] | |
| Compound 18f (a quinazoline analog) | HepG-2 | 11.91 | [15] |
| PC3 | 9.27 | [15] | |
| MCF-7 | 18.62 | [15] | |
| Compound 21b (a quinazoline analog) | HepG-2 | 10.48 | [15] |
| PC3 | 22.56 | [15] | |
| MCF-7 | 16.39 | [15] | |
| Compound 24b (a phthalazine analog) | HepG-2 | 2.51 (µg/mL) | [13][16] |
| MCF-7 | 5.80 (µg/mL) | [13][16] | |
| PC3 | 4.11 (µg/mL) | [13][16] |
Table 2: Immunomodulatory and Anti-Angiogenic Activity of Thalidomide Analogs
| Compound | Assay | Activity | Reference |
| Thalidomide | TNF-α inhibition (LPS-stimulated PBMCs) | ~60% inhibition | [17][18] |
| N-alkyl analogs of thalidomide | TNF-α inhibition (LPS-stimulated PBMCs) | ~60% inhibition | [17][18] |
| Amide analog of thalidomide | TNF-α inhibition (LPS-stimulated human monocytes) | Increased inhibition relative to thalidomide | [7][8] |
| Compound 18f (a quinazoline analog) | TNF-α level in HepG-2 cells | Reduced from 162.5 pg/mL to 73.2 pg/mL | [15] |
| Compound 21b (a quinazoline analog) | TNF-α level in HepG-2 cells | Reduced from 162.5 pg/mL to 50.6 pg/mL | [15] |
| Compound 24b (a phthalazine analog) | TNF-α level in HepG-2 cells | Reduced by approximately half | [16] |
| NF-κB P65 level in HepG-2 cells | Reduced from 278.1 pg/mL to 76.5 pg/mL | [16] | |
| VEGF level in HepG-2 cells | Reduced from 432.5 pg/mL to 185.3 pg/mL | [16] | |
| IMiD-1 | Rat Aortic Ring Assay | 100% inhibition at 10 µg/mL | [12] |
| IMiD-2 | Rat Aortic Ring Assay | 90% inhibition at 10 µg/mL | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of thalidomide and its analogs.
TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with an inflammatory agent.
-
Cell Isolation: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (e.g., this compound, analogs) for a specified period (e.g., 2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: Incubate the cells for a further period (e.g., 18-24 hours).
-
Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8][17][19]
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control.
Rat Aortic Ring Assay for Angiogenesis
This ex vivo assay provides a robust model to assess the pro- or anti-angiogenic potential of compounds.[20][21][22]
-
Aorta Excision: Euthanize a rat and aseptically dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cross-section it into 1-2 mm thick rings.
-
Embedding: Place the aortic rings in a 24-well plate coated with a layer of Matrigel® or collagen gel. Add a second layer of the matrix to embed the rings.
-
Culture: Culture the rings in endothelial cell growth medium.
-
Compound Treatment: Add the test compounds at various concentrations to the culture medium.
-
Observation: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.
-
Quantification: After a set period (e.g., 7-10 days), fix and stain the cultures. Quantify the extent of angiogenesis by measuring the length and number of microvessels sprouting from the rings, often with the aid of image analysis software.[12][23]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes modulated by this compound and its analogs is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Cereblon (CRBN)-mediated protein degradation pathway induced by thalidomide and its analogs.
Caption: Experimental workflow for the rat aortic ring angiogenesis assay.
Conclusion
This compound and its analogs represent a promising class of therapeutic agents with a multifaceted mechanism of action. Their ability to hijack the cell's own protein degradation machinery to eliminate key drivers of cancer and inflammation is a paradigm-shifting approach in drug development. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and scientists working to further refine and develop these potent compounds. Future research will undoubtedly focus on designing novel analogs with even greater substrate specificity and improved safety profiles, continuing the remarkable journey of thalidomide from a historical tragedy to a modern therapeutic success story.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Thalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 11. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tumor necrosis factor-α synthesis inhibitor 3,6′-dithiothalidomide attenuates markers of inflammation, Alzheimer pathology and behavioral deficits in animal models of neuroinflammation and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rat Aortic Ring Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. The thin prep rat aortic ring assay: a modified method for the characterization of angiogenesis in whole mounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties and Stability of Thalidomide-5-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Thalidomide-5-Br (CAS No: 26166-92-7), a brominated analog of the immunomodulatory drug thalidomide. Due to the limited availability of specific experimental data for this analog, this guide combines known data for this compound with established knowledge of the parent compound, thalidomide, to provide a thorough understanding for research and development purposes.
Chemical Properties
This compound, systematically named 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a derivative of thalidomide with a bromine atom substituted on the phthalimide ring.[1] This substitution is expected to influence its physicochemical properties, potentially affecting its solubility, lipophilicity, and metabolic stability compared to thalidomide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |
| CAS Number | 26166-92-7 | |
| Molecular Formula | C₁₃H₉BrN₂O₄ | [1] |
| Molecular Weight | 337.13 g/mol | |
| Physical Form | White to light gray to light yellow powder/crystal | [1] |
| Melting Point | >230 °C | [1] |
| Boiling Point (Predicted) | 564.3 ± 45.0 °C at 760 mmHg | [1] |
| pKa (Predicted) | 10.60 ± 0.40 | [1] |
| Storage Temperature | Room temperature, in a dark, dry, and inert atmosphere | [1] |
Table 2: Physicochemical Properties of Thalidomide (for comparison)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [2] |
| Molecular Weight | 258.23 g/mol | [2] |
| Melting Point | 269-271 °C | |
| Aqueous Solubility | Low | [3] |
| LogP | 0.9 |
The introduction of a bromine atom onto the aromatic ring is anticipated to increase the lipophilicity (LogP) of this compound compared to thalidomide, which may influence its membrane permeability and interaction with biological targets.
Synthesis
References
Technical Guide: Thalidomide-5-Br as a Foundational Building Block for Novel Proteolysis-Targeting Chimeras (PROTACs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of specific proteins, including those previously deemed "undruggable."[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate a protein of interest (POI).[1][3] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][4]
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are cornerstone ligands in PROTAC design.[5] They function by recruiting the Cereblon (CRBN) substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[5][6][7] The use of functionalized thalidomide derivatives as building blocks streamlines the synthesis of novel PROTACs. This guide provides a detailed technical overview of Thalidomide-5-Br, a key building block for constructing potent and selective protein degraders. Modifications at the 5-position of the phthalimide ring are known to be effective for creating PROTACs with rigid linkers while potentially reducing the degradation of off-target zinc-finger proteins.[8][9]
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The UPS is the primary cellular machinery for protein degradation.[3] It involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrates.[3][10] The E3 ligase provides substrate specificity.[3] A thalidomide-based PROTAC hijacks this system by acting as a molecular bridge.[10] It simultaneously binds to CRBN (the E3 ligase component) and the POI, forming a stable ternary complex.[4][5] This proximity enables the E2 enzyme, recruited by the E3 complex, to transfer ubiquitin molecules to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.[2]
This compound: A Key Synthetic Building Block
This compound is a functionalized thalidomide derivative designed for efficient PROTAC synthesis. It features a bromine atom at the 5-position of the phthalimide ring, which serves as a reactive handle for linker attachment. This allows for the conjugation of a wide variety of POI ligands through nucleophilic substitution reactions.
Key Features:
-
Thalidomide Core: Ensures high-affinity binding to the CRBN E3 ligase.
-
5-Position Attachment: A well-validated position for linker attachment that maintains CRBN binding and can offer favorable properties regarding off-target effects.[8][9]
-
Bromo Group: A versatile leaving group, ideal for reaction with nucleophiles (e.g., amines, phenols, thiols) on the POI-linker moiety to form the final PROTAC molecule.
Quantitative Data for Thalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of degradation). The following table summarizes representative data for well-characterized thalidomide-based PROTACs, providing a benchmark for novel degraders synthesized from this compound.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | Pomalidomide | BRD4 | MM.1S | < 1 | > 90 | [5] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [11] |
| ZB-S-29 | Thalidomide | SHP2 | HeLa | 6.02 | Not Specified | [5][12] |
| PTD10 | Thalidomide | BTK | MOLM-14 | 0.5 | > 90 | [5] |
Note: Data is derived from various published sources on PROTACs utilizing thalidomide or its close analogs.
Experimental Protocols
This protocol describes a general procedure for conjugating a POI ligand (containing a primary amine) to this compound.
Materials:
-
This compound
-
POI ligand with a linker terminating in a primary amine (POI-Linker-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Solvents for purification (e.g., HPLC-grade acetonitrile, water)
-
Analytical instruments: LC-MS, HRMS, NMR
Procedure:
-
In a clean, dry vial, dissolve the POI-Linker-NH2 (1.0 equivalent) and DIPEA (2.0-3.0 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature (or elevated temperature, e.g., 60-80 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and filter if a precipitate forms, or directly purify the solution.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Collect and lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity, purity, and structure of the final product by HRMS and NMR spectroscopy.
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in cells.[5][11]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting equipment
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer. Incubate on ice for 30 minutes. Scrape the cells and centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.[5]
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[11] b. Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies against the POI and the loading control overnight at 4 °C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Data Analysis: a. Visualize the protein bands using an ECL substrate and an imaging system.[11] b. Quantify the band intensities using image analysis software. c. Normalize the POI band intensity to the loading control band intensity for each sample. d. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[11]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel PROTACs that recruit the CRBN E3 ubiquitin ligase. Its defined point of attachment and reactive bromo group facilitate a modular and efficient approach to PROTAC design, allowing researchers to rapidly generate libraries of degraders against various proteins of interest. The robust mechanism of action of thalidomide-based PROTACs, combined with streamlined synthetic and evaluation protocols, underscores their immense potential in developing next-generation therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. 5-Amino-Thalidomide | CAS 191732-76-0 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Thalidomide-5-Br Bound to CRBN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), have re-emerged as powerful therapeutics, primarily through their targeted interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the complex to induce the degradation of specific "neosubstrates," a mechanism with profound implications for cancer therapy and other diseases. This technical guide provides an in-depth structural and functional analysis of a specific analog, Thalidomide-5-Br, and its binding to CRBN. While direct crystallographic or extensive quantitative binding data for 5-bromothalidomide is not prevalent in publicly accessible literature, this document extrapolates from the well-established structural data of thalidomide and its other derivatives to provide a comprehensive overview. We will detail the molecular interactions, the broader signaling context, and the experimental methodologies crucial for studying this class of compounds.
Introduction: The CRL4CRBN E3 Ligase Complex
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor, is a key player in the ubiquitin-proteasome system.[1] This system is responsible for the degradation of over 80% of intracellular proteins, making it a critical regulator of cellular homeostasis. The CRL4CRBN complex is composed of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and CRBN itself.[2] CRBN functions as the primary point of contact for substrates, and its modulation by small molecules like thalidomide can dramatically alter its substrate specificity.[2]
Thalidomide and its derivatives bind to a specific pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. This binding event does not inhibit the ligase but instead recruits new proteins (neosubstrates), such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent proteasomal degradation. This targeted protein degradation is the primary mechanism behind the therapeutic effects of IMiDs in multiple myeloma.[3]
Structural Basis of this compound Binding to CRBN
The binding of thalidomide analogs to CRBN is primarily mediated by the glutarimide ring, which fits into a hydrophobic pocket formed by three tryptophan residues (a "tri-tryptophan pocket").[2][4] The phthalimide ring remains more solvent-exposed and can be modified to alter binding affinity and neosubstrate recruitment.[5]
For this compound, a bromine atom is substituted at the 5-position of the phthalimide ring. Based on the crystal structures of thalidomide and other analogs bound to CRBN (e.g., PDB IDs: 4CI1, 4TZ4), we can infer the key interactions.[4][6] The glutarimide ring will form crucial hydrogen bonds with residues such as His380 and Trp382 within the binding pocket.[7] The bromine atom at the 5-position of the phthalimide ring is expected to be solvent-exposed. This modification can influence the electronic properties of the phthalimide ring and may form halogen bonds or other non-covalent interactions with nearby residues on the surface of CRBN or with components of the neosubstrate, potentially modulating the affinity and specificity of the ternary complex (CRBN-ligand-neosubstrate).
Quantitative Binding Data of Thalidomide and Analogs to CRBN
| Compound | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [8] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [3][9] |
| Lenalidomide | ~178 nM (Ki) | TR-FRET | [5] |
| Pomalidomide | ~157 nM (Ki) | TR-FRET | [5] |
| Thalidomide | 8.6 µM (Ki) | Microscale Thermophoresis (MST) | [10] |
Note: Binding affinities can vary between different assay methods and experimental conditions.
Signaling Pathway and Experimental Workflow
The binding of this compound to CRBN initiates a cascade of events leading to the degradation of specific target proteins. This process can be studied through a series of well-defined experiments.
CRL4CRBN Ubiquitination Pathway
The following diagram illustrates the signaling pathway initiated by an IMiD binding to CRBN.
Caption: The CRL4-CRBN E3 ligase pathway modulated by this compound.
Experimental Workflow for Structural and Affinity Analysis
This diagram outlines a typical workflow for characterizing the binding of a novel thalidomide analog to CRBN.
Caption: Workflow for analyzing this compound binding to CRBN.
Experimental Protocols
Synthesis of this compound
While a specific protocol for 5-bromothalidomide is not detailed in the primary literature, a plausible synthetic route can be adapted from established methods for thalidomide and its precursors.[11][12]
-
Preparation of 4-Bromophthalic Anhydride: This starting material can be synthesized through various bromination reactions of phthalic anhydride or related precursors.
-
Formation of N-Phthaloyl-L-glutamine analog: 4-Bromophthalic anhydride is reacted with L-glutamine in a suitable solvent like dimethylformamide (DMF) with heating.[11] The product is then precipitated by acidification.
-
Cyclization to 5-Bromothalidomide: The N-(4-bromophthaloyl)-L-glutamine is cyclized to form the glutarimide ring. This can be achieved using reagents like carbonyldiimidazole or pivaloyl chloride in a suitable solvent such as ethyl acetate, followed by heating to reflux.[11] The final product, this compound, would then be isolated and purified.
X-ray Crystallography of the CRBN-DDB1-Ligand Complex
This protocol is based on established methods for crystallizing CRBN with IMiDs.[6][13]
-
Protein Expression and Purification: A construct of human DDB1 and CRBN (often a truncated or chimeric version for improved stability and crystallization) is co-expressed, typically in insect or E. coli cells. The complex is then purified using affinity chromatography (e.g., Ni-NTA if His-tagged), ion exchange, and size-exclusion chromatography.
-
Crystallization: The purified DDB1-CRBN complex is concentrated to 5-10 mg/mL. The ligand, this compound, is added in molar excess. Crystallization is typically achieved via vapor diffusion by mixing the protein-ligand solution with a reservoir solution containing precipitants like PEG 3350 and a suitable buffer.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a known DDB1-CRBN structure (e.g., PDB ID 4CI1) as a search model. The ligand is then manually fitted into the electron density map, and the entire complex is refined.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[14]
-
Sample Preparation: Purified CRBN (or DDB1-CRBN complex) is dialyzed extensively against the ITC buffer. This compound is dissolved in the final dialysis buffer. A small amount of DMSO may be used for solubility, but the concentration must be matched exactly in both the protein and ligand solutions.
-
ITC Experiment: The protein solution (e.g., 10-20 µM) is loaded into the sample cell of the calorimeter. The ligand solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
Titration: The ligand is injected into the protein solution in a series of small, precisely measured aliquots at a constant temperature.
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
Competitive Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a high-throughput method to determine binding affinity by measuring the displacement of a fluorescent tracer.[5][8]
-
Reagents:
-
Tagged recombinant human CRBN (e.g., His- or GST-tagged).
-
A fluorescently labeled thalidomide analog (tracer) with known binding affinity.
-
A FRET donor-labeled antibody that binds the CRBN tag (e.g., anti-His-Europium).
-
This compound as the unlabeled competitor.
-
-
Assay Procedure:
-
In a microplate, add serially diluted this compound.
-
Add a fixed concentration of tagged CRBN and the fluorescent tracer. Incubate to allow for binding competition.
-
Add the FRET donor-labeled antibody. Incubate to allow for binding to the tagged CRBN.
-
-
Measurement: The TR-FRET signal is read on a plate reader. The signal is proportional to the amount of fluorescent tracer bound to CRBN.
-
Data Analysis: The signal is plotted against the concentration of this compound. The IC50 value is determined from the resulting competition curve and can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The structural analysis of this compound in complex with CRBN, while inferred from related compounds, provides a solid framework for understanding its mechanism of action. The core interactions are dictated by the glutarimide moiety's fit into the tri-tryptophan pocket of CRBN. The 5-bromo substitution on the solvent-exposed phthalimide ring offers a vector for modifying neosubstrate specificity and binding kinetics, a key area for the rational design of next-generation protein degraders. The experimental protocols detailed herein provide a roadmap for researchers to quantitatively assess the binding affinity and obtain high-resolution structural information for this and other novel CRBN modulators, thereby accelerating the development of targeted protein degradation therapeutics.
References
- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Rise of Targeted Protein Degradation: An In-depth Technical Guide to Thalidomide-5-Br Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The paradigm of therapeutic intervention is undergoing a significant shift, moving beyond traditional inhibition to targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of a key class of these molecules: PROTACs based on Thalidomide-5-Br, a derivative of the well-known immunomodulatory drug. We will delve into their mechanism of action, present key in vitro and in vivo data, provide detailed experimental protocols for their evaluation, and visualize the critical pathways and workflows involved.
Core Principle: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by inducing proximity between a target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4CRBN).[1] Thalidomide and its analogs act as "molecular glues," binding to CRBN and altering its substrate specificity.[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a linker, and the thalidomide-based moiety that recruits CRBN.[1] By forming a ternary complex between the POI and CRBN, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, leading to its clearance from the cell.[3]
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is characterized by several key parameters, including its half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and its effect on cell viability (IC50). The following tables summarize representative data for thalidomide-based PROTACs targeting various proteins.
Table 1: In Vitro Degradation Potency of Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 Degrader 11 | SHP2 | Various | 6.02 | >90 | [4] |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [5] |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | [2] |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [6] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [6] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [6] |
| GP262 | PI3Kγ | THP-1 | 88.4 | >70 | [6] |
Note: Data presented are derived from various published sources and are for illustrative purposes. Experimental conditions may vary.
Table 2: In Vitro Anti-proliferative Activity of Thalidomide-Based PROTACs
| PROTAC | Cell Line | IC50 (nM) | Reference |
| GP262 | OCI-AML3 | 44.3 ± 3.2 | [6] |
| GP262 | THP-1 | 48.3 ± 4.1 | [6] |
Table 3: Pharmacokinetic Parameters of Thalidomide in Different Species
| Species | Dose | Route | Cmax (µmol/L) | t½ (hours) | Bioavailability (%) | Reference |
| Mice | 2 mg/kg | i.v. | - | 0.5 - 0.8 | - | [7] |
| Mice | 2 mg/kg | p.o. | - | 0.5 - 0.8 | 50 | [7] |
| Rabbits | 2 mg/kg | i.v. | 7.2 | - | - | [7] |
| Rabbits | 2 mg/kg | p.o. | 1.8 | - | 100 | [7] |
| Multiple Myeloma Patients | - | - | 5.2 ± 1.9 | 7.6 ± 0.6 | - | [7] |
Note: The pharmacokinetic properties of a PROTAC molecule will be influenced by the properties of the POI ligand and the linker, in addition to the thalidomide moiety.
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Experimental Workflow for PROTAC Development and Evaluation
The following diagram outlines the general workflow for the discovery and preclinical evaluation of a novel PROTAC.
Detailed Protocol: Quantitative Western Blotting for Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.[1]
1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.[1]
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[5]
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.[8]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.[9]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[9]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[8]
-
Add 4X Laemmli sample buffer to a final concentration of 1X.[9]
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify band intensities using densitometry software.[5]
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).[2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][5]
Detailed Protocol: In Vitro Ubiquitination Assay
This assay directly measures a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3]
1. Reagents:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
CRL4CRBN E3 Ligase Complex
-
Ubiquitin
-
Recombinant Protein of Interest (POI)
-
PROTAC of interest
-
10X Ubiquitination Buffer
-
ATP
-
DMSO (vehicle control)
2. Reaction Setup (for a 25 µL reaction):
-
On ice, prepare a master mix containing:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for 5 mM final)
-
1.25 µL E1 Enzyme (1 µM stock for 50 nM final)
-
1.25 µL E2 Enzyme (5 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)
-
1.25 µL POI (5 µM stock for 250 nM final)
-
-
In separate tubes, add 22.75 µL of the master mix.
-
Add 1.0 µL of E3 Ligase Complex (2.5 µM stock for 100 nM final).
-
Add 1.25 µL of the PROTAC (at desired concentration) or DMSO for the vehicle control.[3]
3. Control Reactions:
-
No E1: Replace the E1 enzyme with buffer.
-
No E3: Replace the E3 ligase with buffer.
-
No PROTAC: Use DMSO vehicle instead of the PROTAC.[3]
4. Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
5. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Separate the reaction products by SDS-PAGE.[3]
-
Analyze the ubiquitination of the POI by Western blotting using an antibody against the POI or ubiquitin. A high molecular weight smear indicates polyubiquitination.
Conclusion
This compound based PROTACs represent a powerful and versatile tool in the rapidly evolving field of targeted protein degradation. Their ability to hijack the CRBN E3 ligase to induce the degradation of previously "undruggable" targets opens up new avenues for therapeutic intervention in a wide range of diseases. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo evaluation using the detailed protocols provided in this guide, is essential for the successful development of this promising class of therapeutics. The continued exploration and optimization of these molecules hold immense potential to revolutionize drug discovery and bring novel treatments to patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-5-Br Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutics in oncology, particularly for multiple myeloma.[1] The cellular permeability of these compounds is a key determinant of their oral bioavailability and overall efficacy. This document provides detailed application notes and experimental protocols for assessing the cell permeability of Thalidomide-5-Br constructs, a brominated analog of thalidomide.
The addition of a bromine atom to the thalidomide scaffold can significantly alter its physicochemical properties, including lipophilicity, which in turn influences its ability to cross cell membranes. Therefore, accurate assessment of cell permeability is crucial for the development and optimization of such analogs.
This document outlines two standard in vitro methods for evaluating cell permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. While PAMPA provides a high-throughput assessment of passive diffusion, the Caco-2 assay offers a more comprehensive model that includes active transport mechanisms.[2][3][4]
Signaling Pathway of Thalidomide and its Analogs
Thalidomide and its analogs exert their therapeutic effects by binding to the protein Cereblon (CRBN).[1] This binding event co-opts the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, primarily the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors.[5] The degradation of these factors is central to the anti-myeloma and immunomodulatory activities of thalidomide.[1]
References
Application Notes and Protocols for Cellular Target Engagement Assays of Thalidomide Analogs, with Reference to Thalidomide-5-Br
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this document provides detailed protocols and application notes for cellular target engagement assays relevant to thalidomide and its analogs, there is a notable lack of publicly available quantitative data specifically for Thalidomide-5-Br (5-bromothalidomide). The provided data and examples are based on studies of thalidomide and other well-characterized derivatives such as lenalidomide and pomalidomide. The methodologies described herein are, however, directly applicable to the study of this compound.
Introduction
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), are a class of small molecules with a range of therapeutic applications, most notably in the treatment of multiple myeloma. Their mechanism of action is primarily mediated through their binding to the E3 ubiquitin ligase Cereblon (CRBN). This interaction redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Verifying and quantifying the engagement of thalidomide analogs with CRBN in a cellular context is a critical step in drug discovery and development.
This document provides an overview of key cellular target engagement assays, including detailed protocols for the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA), which are well-suited for characterizing the interaction of compounds like this compound with CRBN.
Signaling Pathways
The binding of thalidomide and its analogs to CRBN initiates a cascade of events leading to the degradation of specific target proteins. This targeted protein degradation is the primary mechanism for the therapeutic effects of these compounds. Additionally, thalidomide has been shown to modulate other signaling pathways, such as the NF-κB pathway.
References
Application of Thalidomide-5-Br in Developing Degraders for Specific Protein Targets
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1][2] A critical component in the design of many successful PROTACs is the recruitment of an E3 ubiquitin ligase.[1] Thalidomide and its derivatives are potent ligands for the Cereblon (CRBN) E3 ligase complex.[1][][4][5][6][7][8] This document provides a comprehensive guide to the application of Thalidomide-5-Br, a functionalized building block, in the development of CRBN-recruiting PROTACs.
This compound serves as a foundational building block for PROTAC synthesis. It consists of the thalidomide moiety, which acts as the E3 ligase recruiter by specifically binding to CRBN, and a bromo group at the 5-position of the phthalimide ring.[9] This bromine atom serves as a reactive handle for the covalent attachment of a linker, which in turn is connected to a ligand for a specific protein of interest (POI). By bringing the POI and the CRBN E3 ligase into close proximity, the resulting PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[2][6][10][11][12]
These application notes provide an overview of the mechanism of action, quantitative data for representative degraders, detailed experimental protocols for the synthesis and evaluation of thalidomide-based PROTACs, and visual representations of the key biological pathways and experimental workflows.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this are the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[6] The following table summarizes key quantitative data for a selection of thalidomide-based PROTACs targeting various proteins.
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | 8 nM | >95% | 22Rv1 | [6] |
| ARV-110 | Androgen Receptor | 1 nM | ~95% | VCaP | [11] |
| THAL SNS 032 | CDK9 | ~30 nM | >90% | MV-4-11 | |
| Compound 5 | GSPT1 | 1.6 nM | >90% | MOLM-13 | [13] |
| Compound 5 | IKZF1 | 10 nM | >90% | MOLM-13 | [13] |
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
The underlying principle of a thalidomide-based PROTAC is the hijacking of the CRL4-CRBN E3 ubiquitin ligase machinery to induce the degradation of a specific target protein.[2][6] The PROTAC molecule acts as a molecular bridge, forming a ternary complex between the target protein and CRBN, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[4][14] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[12][14]
Caption: PROTAC-induced ubiquitination and degradation pathway.
General Workflow for PROTAC Development
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures.[6] The workflow typically starts with the design and synthesis of the PROTAC molecule, followed by a series of in vitro and cell-based assays to evaluate its efficacy and mechanism of action.
Caption: General workflow for PROTAC development and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based PROTAC
This protocol describes a general method for the synthesis of a PROTAC using this compound, a linker with a terminal nucleophile (e.g., an amine), and a POI ligand with a suitable electrophilic handle.
Materials:
-
This compound
-
Linker with a terminal amine group
-
POI ligand with a reactive group (e.g., carboxylic acid, alkyl halide)
-
Coupling agents (e.g., HATU, HOBt) or a base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction vials and stirring equipment
-
Analytical and preparative HPLC
-
Mass spectrometer (LC-MS) and NMR spectrometer
Procedure:
-
Linker Conjugation to POI Ligand: a. Dissolve the POI ligand and an excess of the linker in an anhydrous solvent. b. If the POI ligand has a carboxylic acid, add coupling agents. If it has an alkyl halide, add a non-nucleophilic base. c. Stir the reaction at room temperature or elevated temperature as needed, monitoring by LC-MS. d. Upon completion, purify the POI-linker conjugate by preparative HPLC.
-
PROTAC Synthesis: a. Dissolve the purified POI-linker conjugate in an anhydrous solvent. b. Add this compound (1.1-1.2 equivalents) and a suitable base (e.g., DIPEA). c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.[2] d. Once the starting materials are consumed, quench the reaction with water. e. Purify the crude product using reverse-phase preparative HPLC. f. Collect and lyophilize the fractions containing the pure PROTAC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[2]
Protocol 2: Western Blot for Target Degradation
This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.[10]
Materials:
-
Cultured cells expressing the POI
-
The synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 24 hours).[2] For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points.[10]
-
Cell Lysis and Protein Quantification: a. Lyse the cells in lysis buffer.[10] b. Determine the protein concentration of each lysate using a BCA assay.[10]
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10][11] b. Block the membrane with blocking buffer for 1 hour at room temperature.[10][11] c. Incubate the membrane with the primary antibody for the POI overnight at 4°C.[10][11] d. Wash the membrane and incubate with the primary antibody for the loading control. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11] f. Detect the protein bands using an ECL substrate and an imaging system.[11]
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration and determine the DC50 value.
Protocol 3: Proteasome Inhibition Assay
This experiment is crucial to confirm that the observed protein degradation is dependent on the proteasome.[10]
Materials:
-
Same as for the Western blot protocol
-
Proteasome inhibitor (e.g., MG132)
Procedure:
-
Cell Treatment: a. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.[10] b. Add the PROTAC at a concentration that causes significant degradation and co-incubate for the desired time.[10]
-
Western Blot Analysis: a. Harvest the cells and perform Western blot analysis for the POI as described in Protocol 2.[10]
-
Data Analysis: a. Compare the levels of the POI in cells treated with the PROTAC alone versus cells co-treated with the proteasome inhibitor. A rescue of POI degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[14]
Materials:
-
Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, CRL4-CRBN E3 ligase complex, and the POI
-
Ubiquitin
-
ATP
-
The synthesized PROTAC
-
Reaction buffer
-
SDS-PAGE gels, Western blot reagents, and anti-POI antibody
Procedure:
-
Reaction Setup: a. In a reaction tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, CRL4-CRBN, and the POI. b. Add the PROTAC or vehicle control (DMSO).
-
Incubation: a. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Detection of Ubiquitination: a. Stop the reaction by adding SDS-PAGE loading buffer. b. Separate the reaction products by SDS-PAGE and transfer to a membrane. c. Perform a Western blot using a primary antibody against the POI.[14]
-
Data Analysis: a. Look for the appearance of higher molecular weight bands corresponding to the poly-ubiquitinated POI in the presence of the PROTAC. This indicates successful PROTAC-mediated ubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating Thalidomide-5-Br to Target Protein Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of 5-bromo-thalidomide to target protein ligands, a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the primary chemical strategies, experimental procedures, and data analysis techniques to facilitate the successful synthesis and evaluation of thalidomide-based PROTACs.
Introduction
Thalidomide and its analogs are widely utilized as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[1][] By incorporating a thalidomide moiety into a heterobifunctional PROTAC molecule, researchers can hijack the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest (POI). 5-bromo-thalidomide serves as a versatile precursor for the attachment of chemical linkers, which then connect to a ligand that binds to the target protein. The choice of conjugation chemistry and linker composition is crucial for the efficacy of the resulting PROTAC.[3][4]
Conjugation Chemistries
Two primary chemical strategies are employed for the functionalization of 5-bromo-thalidomide:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is ideal for attaching alkyne-containing linkers to the 5-position of the thalidomide phthalimide ring.[5] The resulting aryl-alkyne bond is stable and provides a rigid connection.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than its fluoro- counterpart, 5-bromo-thalidomide can undergo nucleophilic aromatic substitution with amine-terminated linkers under specific conditions, often requiring a catalyst and elevated temperatures.
Experimental Protocols
Protocol 1: Sonogashira Coupling of Thalidomide-5-Br with an Alkyne-Terminated Linker
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of 5-bromo-thalidomide with a terminal alkyne linker.
Materials:
-
5-bromo-thalidomide
-
Alkyne-terminated linker (e.g., a PEG linker with a terminal alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask, add 5-bromo-thalidomide (1 equivalent).
-
Add the alkyne-terminated linker (1.1-1.5 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents) and CuI (0.1-0.2 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Solvent and Base Addition:
-
Add anhydrous solvent (e.g., THF or DMF) to dissolve the reactants.
-
Add the amine base (2-3 equivalents) dropwise to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 50-70°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-alkynyl-thalidomide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Conjugation of 5-Alkynyl-Thalidomide to a Target Protein Ligand
This protocol outlines the subsequent conjugation of the synthesized 5-alkynyl-thalidomide to a target protein ligand containing a suitable functional group (e.g., an azide for "click chemistry" or a carboxylic acid for amide bond formation).
Example: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Materials:
-
5-alkynyl-thalidomide derivative
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water or DMF)
Procedure:
-
Reaction Setup:
-
Dissolve the 5-alkynyl-thalidomide derivative (1 equivalent) and the azide-functionalized target protein ligand (1-1.2 equivalents) in the chosen solvent system.
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude PROTAC molecule by preparative HPLC or silica gel chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using HRMS and NMR.
-
Data Presentation: Quantitative Comparison of Thalidomide-Based PROTACs
The following tables summarize quantitative data from studies on thalidomide and lenalidomide-based PROTACs, highlighting the impact of linker composition and attachment point on degradation efficiency.
Table 1: Comparison of Degradation Efficiency for Different Linker Types and Lengths
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | Thalidomide | PEG2 | BRD4 | HeLa | 15 | >95 | [3] |
| PROTAC B | Thalidomide | PEG4 | BRD4 | HeLa | 8 | >95 | [3] |
| PROTAC C | Thalidomide | Alkyl C6 | BTK | MOLM-14 | 25 | ~90 | [3] |
| PROTAC D | Thalidomide | Alkyl C8 | BTK | MOLM-14 | 12 | >95 | [3] |
| PROTAC E | Lenalidomide | PEG3 | BRD4 | 22Rv1 | 0.005 | >98 | [6] |
Table 2: Comparison of Degradation Efficiency for Different Linker Attachment Points on the Thalidomide Scaffold
| PROTAC ID | Linker Attachment Point | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC F | C4-position | BRD4 | HEK293T | 2.3 | >90 | [7] |
| PROTAC G | C5-position | BRD4 | HEK293T | 18 | >90 | [7] |
| PROTAC H | N-position | BRD4 | VCaP | >1000 | <20 | [7] |
Visualization of Key Pathways and Workflows
Signaling Pathway of CRBN-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a thalidomide-based PROTAC.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
This diagram outlines the general workflow from PROTAC synthesis to cellular evaluation.
Caption: General workflow for PROTAC development.
Conclusion
The conjugation of 5-bromo-thalidomide to target protein ligands is a foundational step in the development of a significant class of PROTACs. The choice of conjugation chemistry, linker type, and attachment point can profoundly impact the efficacy and pharmaceutical properties of the resulting degrader. The protocols and data presented in these application notes provide a framework for the rational design and synthesis of novel thalidomide-based PROTACs. Careful optimization of each step in the workflow is essential for achieving potent and selective protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New thalidomide analogues derived through Sonogashira or Suzuki reactions and their TNF expression inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: High-Throughput Screening for Thalidomide-5-Br Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins previously considered "undruggable".[1][2] These heterobifunctional molecules act by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4] A PROTAC consists of two key ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
Thalidomide and its derivatives, such as Thalidomide-5-Br, are widely used as E3 ligase ligands in PROTAC design.[6] They effectively recruit the Cereblon (CRBN) E3 ligase, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[7][8] The development of effective PROTACs relies on a multifaceted optimization process, making high-throughput screening (HTS) methods essential for efficiently identifying and characterizing potent degrader molecules from large compound libraries.[4][]
This document provides detailed application notes and protocols for a cascade of HTS assays tailored for the discovery and characterization of this compound based PROTACs.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by forming a ternary complex between the target protein (POI) and the CRBN E3 ligase.[1][10] This proximity, induced by the PROTAC, allows the E3 ligase complex to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the POI surface.[1] The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.[7] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[1]
High-Throughput Screening Cascade
An effective HTS strategy for PROTAC discovery involves a tiered approach, or a screening cascade, to manage the volume of compounds and depth of analysis. This workflow progresses from large-scale primary screens to more detailed secondary and mechanistic assays for hit validation and characterization.
Data Presentation: Representative HTS Results
Quantitative data from HTS assays are crucial for comparing the efficacy and mechanism of different PROTAC candidates. Key parameters include DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation), and binding affinities.
Table 1: Cellular Degradation Potency of Lead PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |
|---|---|---|---|---|---|
| P-101 | BRD4 | HEK293 | 7.2 | >95% | HiBiT Lytic Assay |
| P-102 | BRD4 | HEK293 | 25.8 | >90% | HiBiT Lytic Assay |
| P-103 (Control) | BRD4 | HEK293 | >1000 | <10% | HiBiT Lytic Assay |
| P-201 | BTK | MOLM-14 | 5.1 | >98% | TR-FRET Immunoassay |
| P-202 | BTK | MOLM-14 | 15.3 | >95% | TR-FRET Immunoassay |
Table 2: Mechanistic Characterization of PROTAC P-201
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Binary Binding | |||
| Binding to BTK (Kᴅ) | 22 nM | Fluorescence Polarization | Affinity of the target-binding warhead. |
| Binding to CRBN (Kᴅ) | 180 nM | TR-FRET | Affinity of the E3 ligase-binding moiety. |
| Ternary Complex | |||
| Ternary Complex EC₅₀ | 45 nM | NanoBRET™ | Concentration for half-maximal complex formation in live cells. |
| Cooperativity (α) | 5.2 | TR-FRET | α > 1 indicates positive cooperativity. |
| Ubiquitination |
| In-vitro Ubiquitination EC₅₀ | 60 nM | TR-FRET based | Concentration for half-maximal ubiquitination of BTK. |
Experimental Protocols
Below are detailed protocols for key HTS assays in the PROTAC screening cascade.
Protocol 1: High-Throughput Cellular Degradation Assay (TR-FRET)
This protocol describes a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay to quantify the degradation of an endogenous target protein in a 384-well plate format.[][11]
Materials:
-
Cell line expressing the protein of interest (POI).
-
PROTAC compounds dissolved in DMSO.
-
Opti-MEM™ or equivalent serum-free medium.
-
Cell culture medium (e.g., DMEM/RPMI + 10% FBS).
-
Lysis buffer compatible with TR-FRET.
-
TR-FRET detection antibodies: Terbium (Tb)-labeled anti-tag or primary antibody and d2-labeled primary/secondary antibody against the POI.
-
384-well, low-volume, white assay plates.
-
TR-FRET enabled microplate reader.
Methodology:
-
Cell Plating:
-
Trypsinize and count cells. Resuspend cells in culture medium to a final density of 0.5 x 10⁶ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of PROTAC compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in serum-free medium to achieve a 4X final concentration.
-
Remove the culture medium from the cell plate and add 20 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control (0% degradation).
-
Incubate for the desired time course (e.g., 4, 8, 16, 24 hours) at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
At the end of the incubation, carefully remove the medium.
-
Add 10 µL of lysis buffer to each well.
-
Incubate for 30 minutes at room temperature on an orbital shaker.
-
-
TR-FRET Detection:
-
Prepare the antibody detection mix in the appropriate buffer, containing both the Tb-labeled donor and d2-labeled acceptor antibodies.
-
Add 10 µL of the antibody mix to each well of the lysate plate.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and record emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Normalize the data to the vehicle control (DMSO) to determine the percentage of remaining protein.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a four-parameter variable slope model to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Live-Cell Ternary Complex Formation Assay (NanoBRET™)
This protocol uses NanoBRET™ technology to monitor the formation of the POI-PROTAC-CRBN ternary complex in living cells, providing real-time kinetic data.[12][13]
Materials:
-
HEK293 cells.
-
Plasmid encoding POI fused to NanoLuc® luciferase (Nluc-POI).
-
Plasmid encoding CRBN fused to HaloTag® (CRBN-HT).
-
FuGENE® HD Transfection Reagent or equivalent.
-
NanoBRET™ Nano-Glo® Live Cell Reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Opti-MEM™ I Reduced Serum Medium.
-
96-well, white, tissue culture-treated assay plates.
-
Luminometer with BRET filters (460 nm and >610 nm).
Methodology:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the Nluc-POI and CRBN-HT plasmids at an optimized ratio.
-
24 hours post-transfection, plate the cells into a 96-well white assay plate at a density of 20,000 cells per well in 100 µL of medium.
-
Incubate for another 24 hours.
-
-
Labeling and Compound Addition:
-
Prepare a 2X working solution of HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM) in Opti-MEM™.
-
Prepare 10X serial dilutions of PROTAC compounds in DMSO, then further dilute in Opti-MEM™ to a 2X final assay concentration.
-
Add 100 µL of the 2X HaloTag® ligand solution to each well.
-
Immediately add 20 µL of the 2X PROTAC solution to the appropriate wells.
-
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to the wells.
-
Immediately read the plate on a luminometer equipped with donor (460 nm) and acceptor (>610 nm) filters. Readings can be taken kinetically or as an endpoint after a 15-minute incubation.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Subtract the background ratio from vehicle-only wells.
-
The resulting corrected ratio is proportional to the extent of ternary complex formation.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ for complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol outlines a biochemical assay to directly measure PROTAC-dependent ubiquitination of the POI. This confirms that the ternary complex is functional. Kits for this purpose are commercially available.[14][15]
Materials:
-
Recombinant human E1 activating enzyme.
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D3).
-
Recombinant human CRL4^CRBN^ complex.
-
Recombinant POI (preferably with a purification tag, e.g., His-tag).
-
Human Ubiquitin.
-
ATP solution.
-
PROTAC compounds in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
384-well assay plates.
-
Detection method: Anti-ubiquitin antibody (e.g., for Western Blot) or TR-FRET/AlphaLISA reagents for a high-throughput readout.
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing E1, E2, CRL4^CRBN^, POI, Ubiquitin, and ATP in the assay buffer.
-
In a 384-well plate, add PROTAC compounds at various concentrations.
-
Initiate the reaction by adding the master mix to each well. The final reaction volume is typically 10-20 µL.
-
-
Incubation:
-
Incubate the plate at 30°C or 37°C for 1-2 hours.
-
-
Reaction Termination and Detection (Western Blot Method):
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI.
-
A high molecular weight smear or laddering above the unmodified POI band indicates poly-ubiquitination.
-
-
Detection (HTS Method - e.g., AlphaLISA):
-
Stop the reaction by adding a quench buffer containing EDTA.
-
Add AlphaLISA acceptor beads conjugated to an anti-ubiquitin antibody and donor beads conjugated to an anti-tag antibody (e.g., anti-His).
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-enabled microplate reader. The signal is proportional to the amount of ubiquitinated POI.
-
-
Data Analysis:
-
For HTS methods, plot the AlphaLISA signal against the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ for in vitro ubiquitination.
-
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. lifesensors.com [lifesensors.com]
- 15. lifesensors.com [lifesensors.com]
Application Notes and Protocols: The Use of Thalidomide-5-Br in Chemical Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a molecule with a complex history, has been repurposed in modern chemical biology as a powerful tool for targeted protein degradation.[1][2][3][4] Its derivatives are fundamental components of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary technology designed to eliminate specific proteins from cells.[4][5] Thalidomide-5-Br is a functionalized derivative of thalidomide that serves as a key building block in the synthesis of PROTACs. The bromine atom on the phthalimide ring provides a convenient chemical handle for the attachment of a linker, which is then connected to a ligand for a protein of interest. This application note provides a detailed overview of the use of this compound in chemical biology research, including its mechanism of action, relevant quantitative data for analogous compounds, and detailed experimental protocols.
Principle and Mechanism of Action
Thalidomide and its derivatives exert their biological effects by binding to the Cereblon (CRBN) protein.[1][3][6][7][8] CRBN is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^.[3][6][9] In the context of PROTACs, the thalidomide moiety functions as an E3 ligase ligand. By incorporating this compound into a PROTAC, researchers can hijack the CRL4^CRBN^ complex and redirect it to a specific protein of interest (POI). This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This process of targeted protein degradation offers a distinct advantage over traditional inhibitors, as it leads to the complete removal of the target protein from the cell.
References
- 1. labs.dana-farber.org [labs.dana-farber.org]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. acs.org [acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for In Vivo Efficacy Studies of Thalidomide-5-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs act catalytically, enabling substoichiometric degradation of proteins of interest (POIs).[3][4] This guide focuses on thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of the field.[5][6] Specifically, we address PROTACs functionalized with a bromine atom at the 5-position of the thalidomide phthalimide ring (Thalidomide-5-Br). This modification is a rational design strategy aimed at reducing the off-target degradation of zinc finger (ZF) proteins, a potential liability of pomalidomide-based PROTACs, thereby enhancing the therapeutic window.[7]
These application notes provide a comprehensive framework for designing and executing robust in vivo efficacy studies for this specific class of PROTACs, guiding researchers from initial study design through data interpretation.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules comprising three key components: a ligand for the POI, a ligand for the CRBN E3 ligase (the thalidomide moiety), and a chemical linker.[3][8] The PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRL4^CRBN^ E3 ligase complex (Cullin 4, DDB1, CRBN, and ROC1).[5][] This induced proximity allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the POI surface.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[4][8]
In Vivo Efficacy Study Design: A Step-by-Step Workflow
A well-designed in vivo study is critical for evaluating the therapeutic potential of a PROTAC candidate.[] The workflow involves a series of sequential and interconnected stages, from initial planning to final data analysis.
Detailed Experimental Protocols
Protocol 1: Tumor Xenograft Model Efficacy Study
This protocol outlines a standard subcutaneous xenograft study to assess the anti-tumor efficacy of a this compound PROTAC.
A. Materials and Reagents
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID, Nu/Nu), 6-8 weeks old.
-
Cell Line: Relevant cancer cell line expressing the protein of interest.
-
PROTAC: this compound PROTAC, lyophilized.
-
Vehicle: Appropriate vehicle for PROTAC formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Culture Media: As required for the specific cell line.
-
Matrigel: (Optional, for certain cell lines).
-
Calipers: For tumor measurement.
-
Analytical Scale: For body weight measurement.
-
Dosing Equipment: Syringes, gavage needles (for oral dosing), etc.
B. Procedure
-
Cell Culture & Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
In-Life Measurements:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Observe mice daily for any signs of toxicity (e.g., changes in posture, activity, fur).
-
-
Study Termination and Sample Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or at the end of the study period.
-
Collect blood (for PK analysis), tumors, and other relevant organs (for PD and toxicology analysis). Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
C. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Day X / Mean Tumor Volume of Vehicle Group at Day X)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA, Student's t-test) to compare treatment groups.
Protocol 2: Pharmacodynamic (PD) Assessment via Western Blot
This protocol determines the extent of target protein degradation in tumor tissue.
A. Materials and Reagents
-
Tumor Lysates: From Protocol 1.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Against the POI and a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody: HRP-conjugated.
-
SDS-PAGE Gels & Electrophoresis Equipment.
-
PVDF or Nitrocellulose Membranes & Transfer System.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
B. Procedure
-
Protein Extraction: Homogenize frozen tumor tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-PAGE.[12]
-
Transfer proteins to a membrane.[12]
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[12]
-
Incubate with primary antibodies overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Apply ECL substrate and capture the signal using an imaging system.[12]
-
C. Data Analysis
-
Densitometry: Quantify the band intensity for the POI and the loading control.
-
Normalization: Normalize the POI signal to the loading control signal for each sample.
-
Calculate Degradation: Express the normalized POI level in treated samples as a percentage of the vehicle control group. A reduction in this percentage indicates protein degradation.[13]
Pharmacokinetic (PK) and Safety Evaluation
A comprehensive in vivo study must also assess the drug's exposure and safety profile.[14]
-
Pharmacokinetics (PK): PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.[] Blood samples are collected at various time points after dosing to determine key parameters like Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve).[] This is crucial for establishing a PK/PD relationship, which for PROTACs can be complex, as the degradation effect can persist long after the drug is cleared.[14][15]
-
Safety and Toxicology: Safety is assessed throughout the efficacy study by monitoring body weight, clinical signs, and performing terminal necropsy.[16][] More detailed toxicology studies may include:
-
Acute and Chronic Toxicity: To determine the effects of single and repeated dosing.[]
-
Histopathology: Microscopic examination of organs for signs of toxicity.
-
Clinical Chemistry: Analysis of blood samples for markers of organ function (e.g., liver, kidney).
-
Off-Target Analysis: Proteomics-based methods can be used on tissues to confirm the selectivity of the PROTAC and identify any unintended protein degradation.[7][18]
-
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Example Pharmacokinetic Parameters
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
|---|---|---|---|---|---|---|
| PROTAC-X | IV | 5 | 1520 | 0.25 | 4560 | 3.5 |
| PROTAC-X | PO | 25 | 850 | 2.0 | 6800 | 4.1 |
Table 2: Example In Vivo Efficacy and Pharmacodynamic Data
| Treatment Group | Dosing (mg/kg, QD) | Final Tumor Volume (mm³) | TGI (%) | Final Body Weight Change (%) | Target Degradation in Tumor (%) |
|---|---|---|---|---|---|
| Vehicle | - | 1850 ± 210 | - | +2.5 | 0 |
| PROTAC-X | 15 | 740 ± 150* | 60 | -1.8 | 75 |
| PROTAC-X | 25 | 370 ± 95** | 80 | -4.5 | >90 |
| Comparator | 50 | 925 ± 180 | 50 | -3.1 | N/A (Inhibitor) |
Data presented as Mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Full-Scale PROTAC In Vivo Evaluation Services to Facilitate PROTAC Drug R&D [clinicalresearchnewsonline.com]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Cell Permeability of Thalidomide-5-Br PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the cell permeability of Thalidomide-5-Br based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and why is cell permeability a concern?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein (Protein of Interest or POI). It consists of three key components: a ligand that binds to the POI, a Thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. The "5-Br" indicates a bromine atom at the 5th position of the thalidomide isoindolinone ring, which often serves as a synthetic handle.
Poor cell permeability is a significant challenge for PROTACs, including those based on this compound, due to their inherent structural characteristics. These molecules often have a high molecular weight and a large polar surface area, which are properties that typically hinder their ability to efficiently cross cellular membranes and reach their intracellular targets.[1][2]
Q2: I've synthesized my this compound PROTAC, but I'm not observing any target protein degradation in my cellular assays. What are the likely reasons?
A lack of target degradation can stem from several factors. A primary suspect is poor cell permeability. However, other issues could include:
-
PROTAC Integrity and Purity: Ensure the chemical structure, purity, and stability of your synthesized PROTAC using methods like LC-MS and NMR. Proper storage is also crucial to prevent degradation.
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the E3 ligase (CRBN).
-
Low Protein Expression: The target protein or CRBN levels in your cell line may be insufficient for effective degradation.
-
"Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-CRBN) can dominate, preventing the formation of the productive ternary complex.[3]
A systematic troubleshooting approach is recommended, starting with verifying the integrity of your PROTAC and then assessing its ability to engage with both the target and Cereblon.
Q3: How can I determine if poor cell permeability is the primary issue with my this compound PROTAC?
Several experimental assays can help you assess the cell permeability of your PROTAC:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[1][4][5] It's a cost-effective method for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[1][5][6]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement within intact cells.[3][7][8] An increase in the thermal stability of the target protein upon PROTAC treatment indicates that the PROTAC has entered the cell and is binding to its target.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of a PROTAC to its target protein in real-time.
If your PROTAC shows low permeability in these assays, it is a strong indicator that this is a key issue to address.
Q4: What strategies can I employ to improve the cell permeability of my this compound PROTAC?
Several strategies can be used to enhance the cellular uptake of your PROTAC:
-
Linker Optimization: The linker plays a crucial role in the physicochemical properties of the PROTAC.[9]
-
Incorporate Polar or Ionizable Groups: Introducing groups like piperazine or piperidine can improve aqueous solubility and cell permeability.[2][10]
-
Linker Composition and Length: While polyethylene glycol (PEG) linkers can increase hydrophilicity, they may also increase molecular flexibility, which can be detrimental. Finding the optimal linker length and composition is critical.[10]
-
Rigidification: In some cases, making the linker more rigid with heterocyclic scaffolds can lead to more stable ternary complex formation.[2]
-
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve permeability.[6]
-
Formulation Strategies: For in vitro and in vivo experiments, formulation techniques can be employed.
-
Nanoparticle-Based Delivery: Encapsulating the PROTAC in nanoparticles can facilitate its cellular uptake.[6]
Q5: Can the choice of E3 ligase ligand affect the permeability of my PROTAC?
Yes, the E3 ligase ligand can influence the overall physicochemical properties of the PROTAC. While this guide focuses on thalidomide-based PROTACs targeting CRBN, it's worth noting that ligands for other E3 ligases like VHL can have different properties that may impact permeability.[11][12] However, even within the thalidomide scaffold, modifications can be made to modulate properties.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving poor cell permeability issues.
Problem: No or low target protein degradation observed.
Step 1: Verify PROTAC Integrity and Activity
-
Action: Confirm the chemical structure, purity (>95%), and stability of your PROTAC stock using LC-MS and NMR.
-
Rationale: Degradation of the PROTAC during synthesis, purification, or storage will lead to a lack of activity.
Step 2: Assess Binary Engagement
-
Action: Perform biochemical assays (e.g., TR-FRET, SPR) to confirm that your PROTAC can bind to both the purified target protein and recombinant CRBN independently.
-
Rationale: The PROTAC must be able to engage both proteins to form the ternary complex.
Step 3: Evaluate Cell Permeability
-
Action: Use a combination of permeability assays to directly measure the cellular uptake of your PROTAC.
-
Start with a PAMPA assay for a quick assessment of passive permeability.
-
Follow up with a Caco-2 assay for a more comprehensive evaluation.
-
Confirm target engagement in live cells using CETSA or NanoBRET™.
-
-
Rationale: These assays will provide direct evidence of whether your PROTAC is reaching its intracellular target.
Step 4: Optimize PROTAC Structure or Formulation
-
Action (if permeability is low):
-
Synthesize analogs with modified linkers (different lengths, compositions, or rigidities).
-
Consider a prodrug strategy.
-
For cellular assays, explore formulation strategies with co-solvents or surfactants.
-
-
Rationale: Systematically modifying the PROTAC's structure is a key strategy to improve its drug-like properties.[6]
Quantitative Data Summary
The following tables summarize key physicochemical properties and permeability data for PROTACs, providing a reference for desirable ranges.
Table 1: Physicochemical Properties of PROTACs
| Property | Typical Range for PROTACs | Impact on Permeability |
| Molecular Weight (MW) | > 700 Da | Higher MW generally leads to lower permeability.[2] |
| cLogP | 3 - 8 | A balance is needed; too high or too low can be detrimental. |
| Topological Polar Surface Area (TPSA) | > 140 Ų | High TPSA is associated with poor permeability.[2] |
| Hydrogen Bond Donors (HBDs) | > 5 | A higher number of HBDs can reduce permeability.[4] |
| Hydrogen Bond Acceptors (HBAs) | > 10 | A higher number of HBAs can reduce permeability.[4] |
| Number of Rotatable Bonds | > 10 | High flexibility can be unfavorable for permeability. |
Table 2: Representative Permeability Assay Data
| Assay | Apparent Permeability Coefficient (Papp) | Interpretation |
| PAMPA | < 1 x 10⁻⁶ cm/s | Low Permeability |
| 1 - 10 x 10⁻⁶ cm/s | Moderate Permeability | |
| > 10 x 10⁻⁶ cm/s | High Permeability | |
| Caco-2 (A to B) | < 2 x 10⁻⁶ cm/s | Low Permeability |
| 2 - 20 x 10⁻⁶ cm/s | Moderate Permeability | |
| > 20 x 10⁻⁶ cm/s | High Permeability |
Note: These values are general guidelines and can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[1]
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Donor Plate Preparation: Dilute the PROTAC stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with the same buffer.
-
Assembly: Place the PAMPA membrane plate on top of the acceptor plate. Add the diluted PROTAC solution to the donor wells.
-
Incubation: Incubate the assembled plate for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following formula: Papp = (VA / (Area x Time)) x ln(1 - [Drug]acceptor / [Drug]equilibrium)
Protocol 2: Caco-2 Permeability Assay
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the human intestinal epithelium, to assess the rate of drug transport from the apical (A) to the basolateral (B) side and vice versa.[5]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
For A to B transport, add the PROTAC solution to the apical side and fresh buffer to the basolateral side.
-
For B to A transport, add the PROTAC solution to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A transport.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests active efflux.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Thalidomide-5-Br Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thalidomide-5-Br based PROTACs.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common solubility-related problems during your experiments.
Issue 1: PROTAC Precipitates Out of Solution Upon Dilution from DMSO Stock
Problem: You observe precipitation when diluting your high-concentration DMSO stock of a this compound based PROTAC into aqueous buffers (e.g., PBS, cell culture media). This is a common issue due to the high molecular weight and lipophilicity of many PROTACs, which places them "beyond the Rule of Five" (bRo5).[1]
Solutions:
-
Optimize Final DMSO Concentration:
-
Recommendation: While minimizing DMSO is crucial for cell health, a certain concentration might be necessary to maintain solubility. Aim for a final DMSO concentration of ≤0.5%, and ideally below 0.1% in your final assay volume.[2]
-
Procedure: Prepare a more concentrated DMSO stock solution. This allows for the addition of a smaller volume to the aqueous medium, reducing the risk of precipitation.
-
-
Utilize Co-solvents:
-
Recommendation: For challenging compounds, co-solvents can significantly improve solubility.[2]
-
Procedure:
-
Prepare a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10-20 mM).
-
For a 1 mL final working solution, you can try mixing your DMSO stock with a co-solvent like PEG300. For example, mix 100 µL of the DMSO stock with 400 µL of PEG300 before adding it to the final aqueous solution.
-
Always determine the maximum percentage of the co-solvent that is tolerated by your specific experimental system (e.g., cell line, enzyme assay) beforehand.
-
-
-
Employ Sonication:
-
Recommendation: Brief sonication can help dissolve small precipitates.
-
Caution: This may not result in a thermodynamically stable solution over a long period. Visually inspect for any re-precipitation before use.
-
Issue 2: Inconsistent or Non-reproducible Results in Cellular Assays
Problem: You are observing high variability in your experimental data (e.g., DC50 values from Western blots) between experiments. This can often be a direct consequence of poor and inconsistent PROTAC solubility.[1]
Solutions:
-
Verify PROTAC Solubility in Assay Media:
-
Recommendation: Before conducting extensive cell-based assays, determine the kinetic solubility of your PROTAC in the specific cell culture medium you are using.
-
Action: Perform a kinetic solubility assay (see Experimental Protocols section). This will help you understand the maximum soluble concentration of your PROTAC under your experimental conditions.
-
-
Standardize Solution Preparation:
-
Recommendation: Ensure a consistent and robust protocol for preparing your PROTAC solutions for every experiment.
-
Procedure:
-
Always start with a freshly prepared dilution from a validated, fully solubilized DMSO stock.
-
Visually inspect all solutions for any signs of precipitation before adding them to the cells.
-
Add the PROTAC solution to the media in a consistent manner, for example, by slowly adding it while gently swirling the plate.
-
-
-
Assess Cell Health:
-
Recommendation: High concentrations of PROTACs or the vehicle (DMSO) can impact cell viability, which in turn can affect protein expression and degradation.
-
Action: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to rule out any cytotoxic effects of your PROTAC or the formulation at the concentrations used.
-
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs have such poor solubility?
A1: Thalidomide-based PROTACs are inherently large and complex molecules. They consist of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker.[1] This structure often results in a high molecular weight (frequently >700 Da) and significant lipophilicity, which are characteristics that go beyond the typical "Rule of Five" for good oral bioavailability and solubility.[1] The large, often hydrophobic surface area contributes to their low solubility in aqueous buffers.
Q2: How can I accurately measure the solubility of my PROTAC?
A2: There are two main types of solubility assays:
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable crystalline form and is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[3]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] This method is high-throughput and often more representative of how compounds are handled in screening assays.[1] A detailed protocol for a kinetic solubility assay is provided in the Experimental Protocols section.
Q3: How can I chemically modify my this compound based PROTAC to improve its solubility?
A3: The linker region of the PROTAC offers the most flexibility for chemical modification to enhance solubility.[4] Key strategies include:
-
Incorporate Polar Functional Groups: Introducing polar groups like ethers or amides into the linker can improve solubility.[5]
-
Utilize PEG Linkers: Polyethylene glycol (PEG) linkers are widely used to increase the hydrophilicity and aqueous solubility of PROTACs.[6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with water.[7]
-
Introduce Ionizable Groups: Incorporating basic nitrogen atoms into the linker can also enhance solubility.[4]
Q4: What are formulation strategies to improve the solubility of my PROTAC for in vitro and in vivo studies?
A4: For PROTACs with persistent solubility issues, formulation strategies are essential:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS, PVPVA).[3] The amorphous form has a higher energy state than the crystalline form, leading to enhanced apparent solubility.[3] ASDs of some PROTACs have shown a significant increase in drug supersaturation compared to the pure amorphous compound.[3]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.
Q5: Does the choice of E3 ligase ligand (CRBN vs. VHL) affect PROTAC solubility?
A5: Yes, the choice of E3 ligase ligand can influence the physicochemical properties of the final PROTAC. CRBN ligands, like thalidomide and its analogs, are generally smaller and can contribute to better drug-like properties compared to some VHL ligands.[] VHL ligands often have a higher molecular weight, which can negatively impact the overall solubility and permeability of the PROTAC.[]
Quantitative Data Summary
Table 1: Impact of Linker Composition on Physicochemical Properties of PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µg/mL) | Reference |
| AZ1 | PEG-based | 850-950 | 4.5 - 5.5 | 48.4 ± 2.6 (amorphous) | [3] |
| AZ2 | Modified PEG | 850-950 | 4.8 - 5.8 | 28.1 ± 5.2 (amorphous) | [3] |
| AZ3 | Modified PEG | 850-950 | 5.0 - 6.0 | 34.5 ± 7.7 (amorphous) | [3] |
| AZ4 | Modified PEG | 850-950 | 5.2 - 6.2 | 17.3 ± 1.6 (amorphous) | [3] |
| ARCC-4 | VHL-based | 1024 | 7.16 | 0.0163 ± 0.007 (in PBS pH 6.8) | [10] |
Note: This table provides representative data. Direct comparison should be made with caution as the target protein ligands and specific linker structures vary.
Table 2: Effect of Formulation on PROTAC Solubility
| PROTAC | Formulation | Drug Loading (% w/w) | Solubility Enhancement | Reference |
| AZ1 | HPMCAS ASD (Solvent Evaporation) | 10% | Consistent increase over pure amorphous | [3] |
| AZ1 | HPMCAS ASD (Slurry Conversion) | 20% | Up to 2-fold increase in supersaturation | [3] |
| ARCC-4 | HPMCAS (L Grade) ASD (VCM) | 10% & 20% | Pronounced supersaturation without precipitation | [10] |
| ARCC-4 | Eudragit® L 100-55 ASD (VCM) | 10% & 20% | Pronounced supersaturation without precipitation | [10] |
ASD: Amorphous Solid Dispersion; HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate; VCM: Vacuum Compression Molding.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[1]
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)
-
96-well or 384-well plates (clear for UV-Vis, black for nephelometry)
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement:
-
Nephelometry: Measure the turbidity (light scattering) of each well.
-
UV-Vis: Measure the absorbance at a wavelength where the compound has a known extinction coefficient. For compounds with low UV absorbance, turbidity can be measured by absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Data Analysis: The highest concentration that does not show a significant increase in light scattering or where the absorbance is still in the linear range is considered the kinetic solubility.
Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[5][11]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Optimizing linker length and composition for Thalidomide-5-Br PROTACs
Welcome to the technical support center for the optimization of Thalidomide-5-Br based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound PROTAC?
A1: The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.[1]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]
-
Selectivity: The linker can influence the preferential degradation of one protein over another.[1]
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability.[1][3]
Q2: What are the most common linker types used with Thalidomide-based PROTACs, and what are their characteristics?
A2: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[2][4]
-
Alkyl Linkers (like the ethyl bromide in this compound): These are short, aliphatic linkers.
-
Rigidity: Short alkyl chains offer less conformational flexibility compared to longer PEG linkers, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[1] However, this can also introduce steric hindrance if the geometry is not favorable.[1]
-
Hydrophobicity: The alkyl nature increases the overall hydrophobicity of the PROTAC, which can enhance cell permeability.[1] However, excessive hydrophobicity may lead to poor aqueous solubility and off-target effects.[1]
-
-
Polyethylene Glycol (PEG) Linkers: These are widely used due to their flexibility and hydrophilicity.[1]
-
Flexibility: The ethereal chain of PEG linkers provides significant conformational freedom, which can facilitate the formation of a productive ternary complex.[1]
-
Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the PROTAC.[1]
-
Metabolic Stability: PEG linkers are generally considered to be metabolically stable.[1]
-
Q3: Is there a universal optimal linker length for this compound PROTACs?
A3: No, there is no single optimal linker length. It is highly target-dependent and must be determined empirically.[4] The ideal length is contingent on the specific protein of interest (POI) and the E3 ligase, as it needs to facilitate the formation of a stable and productive ternary complex.[4] For some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation.[4]
Troubleshooting Guide
Issue 1: My synthesized this compound PROTAC shows low or no degradation of the target protein.
-
Possible Cause 1: Suboptimal Linker Length or Composition.
-
Possible Cause 2: Poor Cell Permeability.
-
Possible Cause 3: Low Expression of the Recruited E3 Ligase (Cereblon).
-
Troubleshooting Step: Verify the expression level of Cereblon (CRBN) in your cell line using Western blot or qPCR. If expression is low, choose a cell line with higher CRBN expression.[5]
-
-
Possible Cause 4: The "Hook Effect".
-
Troubleshooting Step: Excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex.[6] Test a broad concentration range (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration.[5][6]
-
Issue 2: The synthesized PROTAC has poor aqueous solubility.
-
Possible Cause: High Lipophilicity.
-
Troubleshooting Step: The overall lipophilicity of the PROTAC can be high, especially with alkyl linkers.[7] While PEG linkers generally improve water solubility compared to alkyl chains, you may still encounter issues.[7] For in vitro assays, using a small amount of a co-solvent like DMSO is acceptable, but keep the final concentration low in cellular assays (typically <0.5%).[7] If solubility remains a significant hurdle, consider synthesizing analogs with more hydrophilic groups.[7]
-
Data Presentation: Impact of Linker Length and Composition
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC efficacy.
Table 1: Comparison of PEG and Alkyl Linkers for BTK Degraders
| Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | Thalidomide | Alkyl | 12 | 1.1 | ~90 | T. Zorba et al., 2018[1] |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | T. Zorba et al., 2018[1] |
Data Interpretation: In the case of BTK degraders, both PEG and alkyl linkers can yield potent degraders with low nanomolar DC50 values. A slightly longer PEG linker resulted in improved Dmax, underscoring the necessity of empirical optimization.[1]
Table 2: Effect of Linker Length on TBK1 Degradation
| Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| TBK1 | VHL Ligand | Alkyl/Ether | < 12 | No activity | Not Specified | A minimum linker length is required for activity.[2][3] |
| TBK1 | VHL Ligand | Alkyl/Ether | 21 | 3 | 96 | Potency peaked with a 21-atom linker.[2][3] |
| TBK1 | VHL Ligand | Alkyl/Ether | 29 | 292 | 76 | A decrease in potency was observed with a much longer linker.[2][3] |
Note: While this study used a VHL ligand, the principles of linker length optimization are broadly applicable to thalidomide-based PROTACs.[8]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[1]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized target protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the "Hook Effect" in Thalidomide-5-Br PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-5-Br Proteolysis Targeting Chimeras (PROTACs). The following information is designed to help you identify, understand, and mitigate the "hook effect," a common experimental artifact that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical phenomenon where the degradation of a target protein by a PROTAC decreases at high concentrations of the PROTAC.[1][2] This results in a characteristic bell-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration. At supra-optimal concentrations, the degradation efficiency is reduced.[1][2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in this case, Cereblon or CRBN, recruited by the thalidomide moiety).[2][3] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[2][3]
Q3: Why is it critical to recognize and address the hook effect?
Q4: What experimental factors can influence the manifestation of the hook effect?
A4: Several factors can influence the prominence of the hook effect, including:
-
PROTAC Concentration Range: Testing a narrow or excessively high concentration range can either miss the optimal degradation window or exclusively show the inhibitory effect.
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a crucial role.
-
Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex can significantly impact the stability of the productive complex versus the non-productive binary complexes.
-
Cellular Context: The intracellular concentration of the target protein and the E3 ligase, as well as the overall efficiency of the ubiquitin-proteasome system in a given cell line, can affect the observed degradation profile.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues related to the hook effect in your this compound PROTAC experiments.
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Repeat the experiment using a broader range of PROTAC concentrations, including both lower and higher concentrations, to fully delineate the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that elicits the maximal degradation (Dmax). This optimal concentration should be used for subsequent comparative experiments.
-
Biophysical Validation (Optional): If available, utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the formation of the ternary complex at various PROTAC concentrations. This can provide direct evidence correlating the decrease in degradation with reduced ternary complex formation at high concentrations.
-
Issue 2: The PROTAC shows weak or no degradation at expectedly active concentrations.
-
Likely Cause: The tested concentrations may be in the inhibitory range of the hook effect, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: It is crucial to test a wide range of concentrations, starting from the picomolar or low nanomolar range, to ensure the optimal degradation window is not missed.
-
Verify Target Engagement: Confirm that your PROTAC is capable of engaging both the target protein and the CRBN E3 ligase within the cell. Techniques like the cellular thermal shift assay (CETSA) or NanoBRET can be employed for this purpose.
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking its true degradation potential. Consider performing a permeability assay if target engagement is confirmed in a cell-free system but not in cells.
-
Check E3 Ligase Expression: Ensure that the cell line used for the experiment expresses sufficient levels of CRBN.
-
Issue 3: How can the hook effect be mitigated in future experiments?
-
Mitigation Strategies:
-
Rational PROTAC Design: The design of the linker connecting the thalidomide moiety to the target-binding ligand is critical. Optimizing the linker length and composition can promote favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and stabilization of the ternary complex. This can shift the hook effect to higher concentrations.
-
Use of Appropriate Controls: Always include a negative control PROTAC that is incapable of binding to either the target or the E3 ligase to validate that the observed degradation is mechanism-specific.
-
Careful Dose Selection: Once the dose-response curve is well-characterized, select concentrations for future experiments that are at or slightly below the Dmax to ensure you are working in the optimal degradation window.
-
Quantitative Data Summary
The following tables provide representative data for thalidomide-based PROTACs to illustrate the dose-response relationship and the hook effect. Note that the specific values for a this compound PROTAC will depend on the target protein and the specific cell line used.
Table 1: Representative Dose-Response Data for a CRBN-Based PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 45 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Key Degradation Parameters for Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Burkitt's Lymphoma | <1 | >95 | [4] |
| dBET1 | BRD4 | Acute Myeloid Leukemia | 430 (EC50) | >90 | [4] |
| PROTAC CRBN Degrader-1 | CRBN | HeLa | 200 | >90 | [5] |
| DGY-08-097 | HCV NS3/4A | Huh7 | 50 | Not Reported | [4] |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the general steps to quantify target protein degradation following treatment with a this compound PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the hook effect.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay or a similar method to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-5-Br Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Thalidomide-5-Br based PROTACs. Our goal is to help you minimize off-target effects and ensure the specificity and efficacy of your targeted protein degradation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound based PROTACs, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Off-Target Protein Degradation | 1. Inherent Neosubstrate Degradation: The thalidomide moiety can induce the degradation of endogenous Cereblon (CRBN) neosubstrates, such as zinc-finger (ZF) proteins (e.g., IKZF1, IKZF3, ZFP91).[1][2][3] 2. Unselective Warhead: The ligand binding to your protein of interest (POI) may have affinity for other proteins. 3. High PROTAC Concentration: Excessive concentrations can lead to the "hook effect," where binary complexes (PROTAC-E3 ligase or PROTAC-POI) form, potentially engaging low-affinity off-targets.[4] | 1. Confirm Off-Targets: Use global proteomics (LC-MS/MS) to identify specific off-target proteins. Validate proteomics hits with Western blotting. 2. Optimize Warhead: If off-targets are structurally similar to your POI, consider designing a more selective warhead. 3. Titrate PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration for maximal on-target degradation with minimal off-target effects. 4. Modify Linker: The linker composition and length can influence ternary complex formation and selectivity. Systematically vary the linker to improve the specificity. |
| Lack of On-Target Degradation | 1. Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane. 2. Inefficient Ternary Complex Formation: The geometry of the POI-PROTAC-CRBN complex may not be optimal for ubiquitination. 3. Low E3 Ligase Expression: The target cells may have low endogenous expression of CRBN. 4. PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium. | 1. Assess Permeability: Use cell permeability assays (e.g., PAMPA) to evaluate your PROTAC's ability to enter cells. 2. Confirm Target Engagement: Use Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC binds to both the POI and CRBN in cells. 3. Verify CRBN Expression: Check CRBN expression levels in your cell line using Western blot or qPCR. 4. Evaluate Stability: Assess the stability of your PROTAC in your experimental conditions over time. 5. Vary Linker and Attachment Points: Synthesize and test a panel of PROTACs with different linker lengths and attachment points on the warhead and this compound moiety. |
| "Hook Effect" Observed | High PROTAC Concentrations: At high concentrations, the formation of non-productive binary complexes (PROTAC-POI and PROTAC-CRBN) dominates over the productive ternary complex.[4] | 1. Perform a Wide Dose-Response Curve: This will help identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration range for degradation. 2. Test Lower Concentrations: Focus on nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation. 3. Biophysical Assays: Use techniques like TR-FRET or SPR to measure the formation and stability of the ternary complex at various PROTAC concentrations. |
| Cell Toxicity | 1. On-Target Toxicity: Degradation of the target protein may be inherently toxic to the cells. 2. Off-Target Toxicity: Degradation of an essential off-target protein. 3. Compound-Specific Toxicity: The PROTAC molecule itself may have cytotoxic effects independent of protein degradation. | 1. Correlate Degradation and Toxicity: Perform a dose-response for both target degradation and cell viability (e.g., MTT or CellTiter-Glo assay) to see if they correlate. 2. Use an Inactive Control: Synthesize a control PROTAC with a modification that prevents binding to either the POI or CRBN. If toxicity persists, it suggests an off-target effect independent of on-target degradation. 3. Identify Off-Targets: Use global proteomics to identify any unintended degraded proteins that could explain the toxicity. |
Frequently Asked Questions (FAQs)
Q1: Why use a this compound based CRBN ligand in my PROTAC?
A1: Modifications at the C5 position of the phthalimide ring have been shown to reduce the off-target degradation of endogenous zinc-finger (ZF) proteins, a common issue with pomalidomide-based PROTACs.[1][3][5] The 5-bromo substitution provides a versatile chemical handle for linker attachment via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of linker chemistry to optimize PROTAC performance.[5][6]
Q2: What are the known off-targets of thalidomide-based PROTACs?
A2: The primary off-targets associated with the thalidomide moiety are the "neosubstrates" of the CRBN E3 ligase. These include transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, as well as other zinc-finger proteins.[2][4] Degradation of these proteins can have significant biological consequences. Additionally, off-target effects can arise from the warhead binding to unintended proteins.
Q3: How can I differentiate between direct off-targets and downstream effects of on-target degradation in my proteomics data?
A3: To distinguish direct off-targets from indirect downstream effects, consider the following:
-
Time-Course Experiment: Perform a time-course proteomics experiment. Direct off-targets are likely to be degraded at earlier time points, while downstream effects will appear later.
-
Target Knockout/Knockdown: Compare the proteomic profile of your PROTAC treatment in wild-type cells versus cells where your target protein has been knocked out or knocked down. Proteins that are still degraded in the absence of the target are likely direct off-targets of your PROTAC.
-
mRNA Analysis: Use RNA-sequencing to determine if changes in protein levels are due to protein degradation or transcriptional regulation.[7]
Q4: What are the essential control experiments for validating my this compound based PROTAC?
A4: The following controls are crucial for robust validation:
-
Inactive Control PROTAC: An epimer or a structurally similar molecule that does not bind to CRBN or the target protein. This helps to distinguish effects caused by target degradation from other pharmacological effects of the molecule.
-
Warhead-Only Control: The ligand that binds to your protein of interest, without the E3 ligase binder and linker. This helps to assess the effects of target inhibition alone.
-
This compound-Linker Control: The CRBN-binding portion of your PROTAC. This helps to identify effects solely due to CRBN engagement.
-
Vehicle Control: (e.g., DMSO) to control for any effects of the solvent.
Q5: What is the "hook effect" and how do I avoid it?
A5: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at high PROTAC concentrations.[4] This occurs because the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid or mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[1]
Experimental Protocols
Global Proteomics for Off-Target Profiling (LC-MS/MS)
This protocol outlines a typical workflow for identifying on-target and off-target effects of a this compound based PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration (e.g., near the DC50 value) and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and an inactive control PROTAC.
-
Incubate for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides with trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify changes in their abundance.[8]
-
Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
-
Western Blot for Validation of Protein Degradation
This is a targeted approach to confirm the degradation of specific proteins identified from proteomics or to assess on-target degradation.
-
Cell Culture and Treatment:
-
Treat cells with a range of PROTAC concentrations for a desired time course.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the protein of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate.[8]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
-
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: A logical workflow for troubleshooting PROTAC experiments.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Improving the stability of Thalidomide-5-Br in experimental assays
Welcome to the Technical Support Center for Thalidomide-5-Br. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of thalidomide analogs.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: I am observing a decrease in the activity of this compound in my cell culture experiments over time. What could be the cause?
A3: A loss of activity over time in aqueous media, such as cell culture medium, is likely due to the instability of the thalidomide scaffold.[1] Thalidomide and its analogs are susceptible to hydrolysis, especially at physiological pH (around 7.4).[2][3][4] This degradation can lead to a decrease in the effective concentration of the active compound in your assay. It is recommended to perform a stability study of this compound in your specific cell culture medium to understand its degradation kinetics.[5]
Q4: Can the components of my cell culture medium affect the stability of this compound?
A4: Yes, certain components in cell culture media or serum can potentially accelerate the degradation of thalidomide analogs.[5] It is advisable to minimize the pre-incubation time of the compound in the media before adding it to the cells.[5]
Q5: What are the primary degradation pathways for thalidomide and its analogs?
A5: The primary degradation pathway for thalidomide and its analogs in aqueous solutions is hydrolysis of the amide bonds in the glutarimide and phthalimide rings.[2][4] This process is pH-dependent and can lead to the formation of multiple hydrolysis products.[4] The rate of hydrolysis generally increases with pH.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Degradation of this compound in stock solutions or experimental media.
-
Recommended Actions:
-
Verify Stock Solution Integrity: Use an analytical method like HPLC to check the purity of your this compound stock solution.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.[5]
-
Minimize Time in Aqueous Media: Reduce the pre-incubation time of the compound in your assay buffer or cell culture medium before starting the experiment.[5]
-
Perform a Stability Study: Conduct a stability study of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C) to determine its half-life.[5]
-
Issue 2: Low or No Biological Activity Observed
-
Potential Cause: Significant degradation of this compound prior to or during the assay.
-
Recommended Actions:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound solid material using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Optimize Compound Handling: Follow the recommended procedures for preparing and storing stock solutions to minimize degradation.
-
Adjust Experimental Protocol: Consider shorter incubation times or replenishing the compound during long-term experiments to maintain an effective concentration.
-
Issue 3: Appearance of Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS)
-
Potential Cause: Formation of degradation products.
-
Recommended Actions:
-
Characterize Degradation Products: Use mass spectrometry (MS) to identify the degradation products and understand the degradation pathway.
-
Modify Experimental Conditions: Based on the identified degradation pathway, adjust experimental parameters such as pH or temperature to improve stability.
-
Data Presentation
The stability of thalidomide and its analogs is highly dependent on pH and temperature. The following tables summarize stability data for thalidomide, which can be used as an estimate for this compound.
Table 1: Half-life of Thalidomide Analogs in Phosphate Buffer at 32°C [3]
| Compound | pH 6.0 | pH 6.4 | pH 7.4 |
| Thalidomide | 35 h | 25-35 h | - |
| N-alkyl analogs | 35 h | 25-35 h | - |
Table 2: Solubility of Thalidomide in Various Solvents [7]
| Solvent | Solubility |
| DMSO | Soluble (e.g., 25 mM) |
| DMF | Soluble |
| Pyridine | Soluble |
| Dioxane | Soluble |
| THF | Soluble |
| Acetone | Sparingly soluble |
| Methanol | Sparingly soluble |
| Boiling Ethanol | Sparingly soluble |
| Water | Almost insoluble |
| Ethyl Acetate | Almost insoluble |
| Diethyl Ether | Almost insoluble |
| Hexane | Almost insoluble |
| Dichloromethane | Almost insoluble |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile with 0.1% formic acid
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The 0-hour time point serves as the initial concentration reference.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile with 0.1% formic acid to each aliquot.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to new vials for LC-MS analysis.
-
Analyze the samples by LC-MS, monitoring the peak area of the parent compound (this compound) at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the compound by plotting the percentage remaining versus time and fitting the data to a first-order decay model.[5]
Protocol 2: Stability-Indicating HPLC Method for Thalidomide Analogs
This protocol provides a general framework for a stability-indicating HPLC method that can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm particle size)[8][9]
Mobile Phase:
-
A mixture of aqueous buffer (e.g., 0.01M potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is an 80:20 (v/v) ratio of buffer to acetonitrile.[8][9]
Method Parameters:
-
Detection Wavelength: 297 nm (or a wavelength determined by the UV spectrum of this compound)[8][9]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 10-20 µL
Forced Degradation Studies:
To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to generate degradation products. The HPLC method should be able to resolve the peak of the intact drug from the peaks of its degradation products.
-
Acidic Hydrolysis: Incubate the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Incubate the drug solution with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid drug or a solution of the drug at a high temperature.
-
Photodegradation: Expose a solution of the drug to UV light.[8][9]
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified signaling pathway of Thalidomide's mechanism of action.
Caption: Troubleshooting workflow for addressing stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. ijirmf.com [ijirmf.com]
Solutions for low target protein degradation with Thalidomide-5-Br PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Thalidomide-5-Br based Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is showing little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC molecule, the biological system, or the formation of a productive ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock.[1] Degradation can occur during storage or in the experimental media.
-
Verify E3 Ligase Expression: Ensure that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide.[1] Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).[1]
-
Evaluate the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][2] It is recommended to test a broad concentration range (e.g., 1 nM to 10 µM).[1]
Q2: How can I determine if my PROTAC is entering the cells and engaging the target?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger size and high molecular weight.[3][4][5] Several assays can be used to confirm cellular entry and target engagement.
-
Cellular Uptake and Permeability Assays: Techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can predict the passive diffusion and active transport of your PROTAC.[6]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in live cells by measuring changes in protein thermal stability upon ligand binding.[7]
-
NanoBRET™ Assay: This technology can be used to quantify ternary complex formation within living cells, providing direct evidence of target engagement.[8][9][10]
Q3: My PROTAC has poor solubility. How can I address this issue?
A3: Poor aqueous solubility is a common problem with PROTACs, which can lead to precipitation in assays and underestimation of potency.[4]
Strategies to Improve Solubility:
-
Linker Modification: The composition of the linker is critical. Incorporating polyethylene glycol (PEG) linkers can improve water solubility compared to alkyl chains.[3][10]
-
Formulation: For in vitro assays, using a small amount of an organic co-solvent like DMSO is common. However, the final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity.[3]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand.[3]
Q4: How does the linker length and composition affect PROTAC efficiency?
A4: The linker is a critical component that influences the formation and stability of the ternary complex.[10] There is no universally optimal linker length; it is target-dependent and often requires empirical optimization.[3][11]
-
Too Short: A short linker may cause steric clashes, preventing the simultaneous binding of the target protein and CRBN.[11]
-
Too Long: A very long linker might not bring the two proteins into close enough proximity for efficient ubiquitin transfer.[10][11]
-
Composition: The flexibility and chemical properties of the linker are crucial for achieving a productive ternary complex geometry.[3] PEG linkers are commonly used to improve solubility and physicochemical properties.[3][10]
Q5: What is the "hook effect" and how can I mitigate it?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because the formation of unproductive binary complexes (PROTAC-target or PROTAC-CRBN) dominates, preventing the formation of the productive ternary complex.[2][7] To mitigate this, it is essential to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation.[1][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common experimental hurdles.
| Issue | Potential Cause | Recommended Action |
| No or low target protein degradation | Inefficient ternary complex formation. | Synthesize and test PROTACs with varying linker lengths and compositions to optimize the geometry of the ternary complex.[3][7] |
| Low expression of the target protein or CRBN. | Verify the expression levels of both the target protein and CRBN in your cell model using Western Blot or other quantitative methods.[7] | |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity and lipophilicity).[10] Assess cell permeability using assays like PAMPA or Caco-2. | |
| "Hook effect" due to high PROTAC concentrations. | Perform a dose-response experiment with a broad concentration range to determine the optimal concentration for degradation.[1][7] | |
| PROTAC instability. | Evaluate the stability of the PROTAC in cell culture medium and cell lysates over time using LC-MS/MS.[7] | |
| Inconsistent or irreproducible results | Poor solubility of the PROTAC leading to precipitation. | Measure the kinetic and thermodynamic solubility of the PROTAC.[4] Use formulation strategies such as co-solvents, but keep their concentration minimal.[3] |
| Variability in cell passage number or confluency. | Standardize cell culture conditions, including passage number and seeding density. | |
| Off-target effects observed | The thalidomide moiety may induce degradation of other proteins (neo-substrates).[12] | Perform proteomic studies to identify potential off-target effects. Consider modifying the CRBN ligand or the linker attachment point to alter the neo-substrate profile.[13] |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Wash cells with PBS and lyse them using cell lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[10]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[10]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[10]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
Materials:
-
Cell lysate from cells treated with PROTAC or vehicle control
-
Primary antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western Blotting (target protein, CRBN)
Procedure:
-
Cell Lysis and Pre-clearing: Lyse the cells and pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the target protein, followed by incubation with protein A/G beads.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for the target protein (as a positive control) and CRBN to confirm the presence of the ternary complex.[1]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
Caption: Equilibria of binary and ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
How to resolve inconsistent results in Thalidomide-5-Br experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistent results during experiments with Thalidomide-5-Br and its derivatives, such as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a derivative of thalidomide, an immunomodulatory drug. In current research, it is most commonly used as a foundational building block for the synthesis of PROTACs. The bromine atom at the 5-position of the phthalimide ring serves as a versatile chemical handle for attaching a linker, which is then connected to a ligand that targets a specific protein of interest for degradation.
Q2: How does a this compound-based PROTAC work?
This compound, as part of a PROTAC, functions by hijacking the cell's natural protein disposal system. The thalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding event brings the entire PROTAC molecule, along with the targeted protein of interest (bound to the other end of the PROTAC), into close proximity with the CRBN E3 ligase complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q3: My this compound-based PROTAC is not showing any degradation of my target protein. What are the initial troubleshooting steps?
When a PROTAC fails to induce degradation, the issue can generally be categorized into three areas: the integrity of the PROTAC molecule, the biological system, or the experimental setup.
Initial Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the chemical structure, purity (>95%), and stability of your synthesized PROTAC. Degradation during storage or in the experimental medium can inactivate the molecule.
-
Confirm E3 Ligase Expression: Ensure that the cell line used for the experiment expresses sufficient levels of Cereblon (CRBN). Low or absent CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Assess Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
Evaluate for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the necessary ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is crucial to test a broad range of concentrations (e.g., 0.1 nM to 10 µM).[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or No Target Protein Degradation
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Poor Ternary Complex Formation | Perform a dose-response experiment with a wide concentration range to identify the optimal concentration for degradation and rule out the "hook effect".[2] Consider synthesizing analogs with different linker lengths and compositions to improve the geometry and stability of the ternary complex. | Use biophysical assays like TR-FRET or FP to confirm ternary complex formation in vitro. |
| Low CRBN or Target Protein Expression | Verify the expression levels of both CRBN and the target protein in your cell model using Western Blotting.[2] | Use a positive control cell line with known high expression of both proteins. |
| Poor Cell Permeability or PROTAC Instability | Assess cellular target engagement using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[2] Measure the stability of the PROTAC in your cell culture medium and cell lysates over time using LC-MS/MS.[2][3] | If instability is confirmed, prepare fresh stock solutions for each experiment and minimize the incubation time of the compound in the media.[3] |
| Inactive Recombinant CRBN (for in vitro assays) | Use a new batch of recombinant CRBN protein. Include a positive control compound with known CRBN binding affinity (e.g., thalidomide, pomalidomide) in your assay. | Ensure proper storage and handling of the recombinant protein. |
Issue 2: Variability in Analytical Characterization (HPLC/LC-MS)
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Compound Degradation | Thalidomide and its derivatives can be susceptible to hydrolysis. Analyze samples promptly after preparation. | If degradation is suspected, perform a stability study by analyzing aliquots at different time points.[3] |
| Inconsistent Retention Times | Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed and the composition is consistent. | Systematically check fittings and pump seals. Prepare fresh mobile phase.[4][5] |
| Poor Peak Shape (Tailing or Broadening) | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Overloading the column can also cause peak distortion. | Dissolve the sample in the mobile phase whenever possible. Inject a smaller sample volume or a more dilute sample.[4][6] |
| Contaminated Column | Impurities from the sample or mobile phase can accumulate on the column. | Flush the column with a strong solvent or follow the manufacturer's regeneration protocol. Consider using a guard column to protect the analytical column.[6] |
Quantitative Data Summary
The following tables provide reference data for CRBN binding affinities of known ligands and a template for summarizing your protein degradation results.
Table 1: CRBN Binding Affinities of Thalidomide and Analogs
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 | 10.6 | [7] |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | [7] |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | [7] |
| Thalidomide | FP | 404.6 | 249.2 | [7] |
| Lenalidomide | FP | 296.9 | 177.8 | [7] |
| Pomalidomide | FP | 264.8 | 156.6 | [7] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Template for Protein Degradation Data (Western Blot)
| PROTAC Concentration | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| Vehicle Control (0 nM) | 1.00 | 0% |
| 0.1 nM | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a general method for the synthesis of a 5-bromo-thalidomide derivative on a solid support, which can be adapted for the synthesis of this compound.
Materials:
-
Hydroxymethyl polystyrene resin
-
4-Bromophthalic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Resin Loading: Swell hydroxymethyl polystyrene resin in DMF. Add a solution of 4-bromophthalic anhydride, TEA, and DMAP in DMF. Agitate the mixture at room temperature for 18 hours. Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
Amide Coupling: Swell the resin from Step 1 in DMF. In a separate flask, activate 3-aminopiperidine-2,6-dione hydrochloride with DIC and HOBt in DMF. Add the activated amine solution to the resin and agitate at room temperature for 18 hours. Wash the resin as in Step 1.
-
Cleavage and Cyclization: Suspend the dried resin in a solution of 5% TFA in toluene. Reflux the mixture for 4-12 hours. Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DMSO/ethanol) to obtain the final product with >95% purity.[8]
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a this compound-based PROTAC to induce the degradation of a target protein in a cellular context.[1][9]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control.
-
Visualizations
Caption: CRL4-CRBN signaling pathway for PROTAC-mediated protein degradation.
Caption: General experimental workflow for this compound PROTAC development.
Caption: Troubleshooting decision tree for inconsistent degradation results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of Thalidomide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor aqueous solubility of thalidomide and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why do thalidomide and its derivatives exhibit poor aqueous solubility?
A1: Thalidomide and many of its analogs are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability.[1][2] Their poor aqueous solubility is primarily due to their chemical structure, which includes a largely nonpolar phthalimide and glutarimide ring system, high crystallinity, and chemical instability in aqueous solutions.[1][3] This low solubility can lead to slow and variable oral absorption, limiting bioavailability.[1][2]
Q2: What are the primary strategies for improving the aqueous solubility of thalidomide derivatives?
A2: The main approaches to enhance the solubility of thalidomide and its derivatives can be broadly categorized into two strategies:
-
Formulation Strategies: These methods focus on the drug's delivery by combining it with other substances to improve its dissolution characteristics. Common techniques include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create a higher-energy amorphous state.[1][2][4]
-
Cyclodextrin Inclusion Complexes: Encapsulating the poorly soluble drug molecule within the hydrophobic cavity of a cyclodextrin.[4][5][6]
-
Nanotechnology: Reducing particle size to the nanoscale to increase surface area and dissolution rate, using techniques like nanoemulsions and nanoparticles.[7][8]
-
-
Chemical Modification: This involves altering the chemical structure of the thalidomide derivative itself to introduce more polar, ionizable, or soluble moieties. Key approaches include:
Troubleshooting Guide
Issue: My thalidomide derivative is precipitating out of solution during in vitro assays.
Possible Cause & Solution:
This is a common problem stemming from the low aqueous solubility of the compound. Here are several troubleshooting steps:
-
Use of Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), into your aqueous buffer. Be cautious, as high concentrations of organic solvents can affect cell-based assays.
-
Formulation with Excipients: The inclusion of surfactants or other solubilizing agents in the assay medium can increase the apparent solubility of your compound.
-
Sonication: Gentle sonication of your stock solution can aid in dissolving the compound.
-
pH Adjustment: Depending on the pKa of your derivative, adjusting the pH of the buffer may improve solubility. However, ensure the pH is compatible with your experimental system. Thalidomide itself undergoes rapid hydrolysis at pH 6.0 or greater.[3]
Issue: I'm observing inconsistent results in my animal studies, potentially due to poor oral bioavailability.
Possible Cause & Solution:
Inconsistent in vivo results are often linked to poor and variable absorption, a direct consequence of low aqueous solubility. Consider these advanced formulation strategies:
-
Solid Dispersions: Formulating your derivative as a solid dispersion can significantly enhance its dissolution rate and, consequently, its oral absorption.[1][2]
-
Cyclodextrin Complexation: Complexing your derivative with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can improve both solubility and bioavailability.[5][6][14]
-
Nanoparticle Formulations: Encapsulating your derivative into polymeric nanoparticles or formulating it as a nanoemulsion can improve its absorption characteristics.[7][8]
Quantitative Data on Solubility Enhancement Strategies
The following tables summarize the impact of various techniques on the aqueous solubility of thalidomide and its derivatives, based on published data.
Table 1: Solubility Enhancement using Cyclodextrins
| Compound | Cyclodextrin | Solubility Enhancement | Reference |
| Thalidomide | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increased from 50 µg/mL to 1.7 mg/mL (~34-fold) | [5] |
| Thalidomide | β-cyclodextrin | Up to 5-fold increase | [4] |
| Thalidomide | γ-cyclodextrin | Up to 5-fold increase | [4] |
| Pomalidomide | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Highest solubility increase among nine tested cyclodextrins | [14] |
| Thalidomide | Sulfobutyl ether-7-β-cyclodextrin (SBE7βCD) | Markedly increased aqueous solubility | [6] |
Table 2: Solubility Enhancement using Solid Dispersions
| Compound | Carrier(s) | Solubility Enhancement | Reference |
| Thalidomide | Gelucire® 44/14 and Kolliphor® TPGS | Apparent solubility increased up to 2-3 times the equilibrium solubility | [1][2] |
Table 3: Solubility Enhancement through Chemical Modification (Prodrugs & Analogs)
| Compound/Modification | Achieved Aqueous Solubility | Fold Increase vs. Thalidomide | Reference |
| Thalidomide (baseline) | 0.012 mg/mL | - | [9][10] |
| N-methylalanine ester prodrug (hydrochloride) | > 300 mg/mL | > 15,000-fold | [9][10] |
| Valine ester prodrug (hydrochloride) | > 300 mg/mL | > 15,000-fold | [9][10] |
| Glycylglycine ester prodrug (hydrochloride) | > 300 mg/mL | > 15,000-fold | [9][10] |
| N-methyl thalidomide analog | ~6-fold higher than thalidomide | ~6-fold | [12][13] |
Experimental Protocols
1. Preparation of a Thalidomide-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is based on the method described for preparing thalidomide-hydroxypropyl-β-cyclodextrin complexes.[4]
-
Materials: Thalidomide derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Ethanol.
-
Procedure:
-
Weigh stoichiometric amounts of the thalidomide derivative and HP-β-CD (e.g., 1:1 molar ratio).
-
Transfer the powders to a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to create a paste-like consistency.
-
Knead the mixture thoroughly for 45-60 minutes.
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried product can be pulverized and stored in a desiccator.
-
2. Preparation of a Thalidomide Derivative Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from the preparation of thalidomide solid dispersions with self-emulsifying carriers.[1][2]
-
Materials: Thalidomide derivative, Carrier (e.g., Gelucire® 44/14, Kolliphor® TPGS), Precipitation inhibitor (optional, e.g., PVP K30), Suitable organic solvent (e.g., ethanol, dichloromethane).
-
Procedure:
-
Dissolve the thalidomide derivative and the carrier(s) (and optional precipitation inhibitor) in the selected organic solvent. Ensure complete dissolution.
-
The drug-to-carrier ratio should be optimized for the specific derivative (e.g., 1:4).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film should be further dried under vacuum for at least 24 hours to remove any residual solvent.
-
The dried solid dispersion can be scraped, pulverized, and passed through a sieve to obtain a uniform powder.
-
Visualizations
Caption: Workflow for enhancing the aqueous solubility of thalidomide derivatives.
Caption: Simplified signaling pathways affected by thalidomide and its derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular encapsulation of thalidomide with sulfobutyl ether-7 beta-cyclodextrin for immediate release property: enhanced in vivo antitumor and antiangiogenesis efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Nanoemulsion Formula for an Improved Delivery of a Thalidomide Analogue to Triple-Negative Breast Cancer; Synthesis, Formulation, Characterization and Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, in vitro and in vivo anti-tumor effect of thalidomide nanoparticles on lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and immunological activity of water-soluble thalidomide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Thalidomide-5-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Thalidomide-5-Br PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metabolic instability in this compound PROTACs?
This compound PROTACs, like other PROTACs, are susceptible to metabolic degradation through several mechanisms. The primary sites of metabolic instability are often the linker, the warhead (POI ligand), and the E3 ligase ligand itself.[1] Key metabolic enzymes involved include Cytochrome P450 enzymes (CYPs), particularly CYP3A4, aldehyde oxidase (AO), and hydrolases found in the liver and blood.[1][2] The thalidomide moiety itself can be susceptible to hydrolysis under physiological conditions.[1][3]
Q2: How does the linker component of a PROTAC influence its metabolic stability?
The linker is a critical determinant of a PROTAC's overall stability and efficacy.[1] Its length, composition, and rigidity significantly impact metabolic stability:
-
Length: Generally, as the length of a flexible linker (e.g., alkyl or PEG chains) increases, the metabolic stability of the PROTAC decreases.[] Shorter linkers may offer greater steric hindrance, preventing the PROTAC from entering the catalytic site of metabolic enzymes.[]
-
Composition: Incorporating more metabolically stable motifs into the linker can enhance stability.[1] Rigid linkers containing cyclic structures like piperazine, piperidine, or cyclohexane, as well as aromatic rings, are often more resistant to degradation.[1][5][6]
-
Attachment Points: The specific atoms on the warhead and the E3 ligase ligand where the linker is attached can also influence metabolic stability.[][7]
Q3: What is "metabolic shunting" and how can it be influenced by deuteration?
Metabolic shunting refers to the alteration of metabolic pathways when a primary site of metabolism is blocked.[8] By strategically replacing hydrogen atoms with deuterium at known metabolic "hotspots," the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, can slow down metabolism at that site (a phenomenon known as the kinetic isotope effect).[8][9] This can lead to a longer half-life of the parent compound and may redirect metabolism to other parts of the molecule, potentially forming different metabolites.[8]
Troubleshooting Guides
Issue 1: Rapid degradation of my this compound PROTAC in in vitro metabolic assays (e.g., liver microsomes, hepatocytes).
This is a common issue indicating susceptibility to phase I or phase II metabolic enzymes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing high in vitro clearance.
Possible Solutions & Methodologies
-
Identify the Metabolic Hotspot: Use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites and pinpoint the exact site of metabolic modification.
-
Linker Modification:
-
Incorporate Rigidity: Replace flexible alkyl or PEG linkers with more rigid structures such as piperazine, piperidine, or phenyl groups.[5][6] These structures can improve metabolic stability.[5]
-
Optimize Length: Systematically shorten the linker to potentially increase steric hindrance around the metabolic site.[]
-
Change Attachment Point: Altering the connection point of the linker on the thalidomide or the warhead can sometimes shield a labile position.[7]
-
-
Ligand Modification:
-
Deuteration: If a specific C-H bond is identified as a primary site of oxidation, replacing the hydrogen with deuterium can slow down its metabolism due to the kinetic isotope effect.[8][9]
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine atoms, at or near the metabolic soft spots to prevent enzymatic modification.[1]
-
Issue 2: My this compound PROTAC shows poor stability in whole blood or plasma.
This suggests potential hydrolysis of the thalidomide moiety or enzymatic degradation by hydrolases present in the blood.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing poor plasma stability.
Possible Solutions & Methodologies
-
Assess Hydrolytic vs. Enzymatic Degradation: Compare the degradation rate of the PROTAC in plasma versus heat-inactivated plasma. If degradation is significantly reduced in heat-inactivated plasma, it points to enzymatic activity. If degradation persists, hydrolysis is a likely contributor.
-
Modify the E3 Ligase Ligand: The phthalimide ring system of thalidomide is susceptible to hydrolysis.[3] Consider synthesizing analogs based on more hydrolytically stable immunomodulatory drugs (IMiDs) like lenalidomide, which lacks one of the carbonyl groups.[3][10]
-
Modify the Linker Attachment Point: The position of the linker on the thalidomide ring can influence the stability of the phthalimide system. Studies have shown that attaching the linker at position 4 of the phthalimide ring can result in more stable derivatives compared to attachments at position 5.[3]
Data on Strategies to Improve Metabolic Stability
The following table summarizes the impact of various chemical modifications on the metabolic stability of PROTACs, based on findings from multiple studies.
| Strategy | Modification Example | Observed Effect on Metabolic Stability | Rationale | Reference(s) |
| Linker Length | Shortening a straight-chain alkyl linker from 8 to 4 methylene units. | Increased half-life from 18.2 min to 135 min. | Shorter linkers can have greater steric hindrance, which may prevent the PROTAC from entering the catalytic site of metabolic enzymes. | [] |
| Linker Rigidity | Incorporating piperazine, piperidine, or cyclohexane rings into the linker. | Generally improves metabolic stability. | Cyclic and planar elements restrict molecular conformation, which can reduce oxidative degradation. | [1][5][7] |
| Linker Attachment | Varying the connection point on the E3 ligase ligand. | Can significantly affect the metabolic half-life. | Alters the presentation of metabolic soft spots to enzymes. | [][7] |
| Ligand Modification | Replacing a thalidomide moiety with a lenalidomide moiety. | Improved stability in pH 7.4 buffer. | Lenalidomide is inherently more resistant to hydrolysis than thalidomide. | [3][10] |
| Deuteration | Replacing a tert-butyl group with a d9-tert-butyl analog. | Increased both in vitro and in vivo metabolic stability. | The stronger carbon-deuterium bond slows the rate of CYP-mediated metabolism (Kinetic Isotope Effect). | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic clearance of a this compound PROTAC by phase I enzymes.
Materials:
-
This compound PROTAC test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the PROTAC and the positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the HLM suspension in 0.1 M phosphate buffer on ice.
-
Prepare the NADPH regenerating system in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the PROTAC test compound to achieve a final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a this compound PROTAC in human plasma, accounting for both enzymatic and chemical degradation.
Materials:
-
This compound PROTAC test compound
-
Freshly collected human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO).
-
Thaw the human plasma on ice.
-
-
Incubation:
-
Spike the PROTAC into the plasma to achieve the desired final concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent is low (<1%).
-
Immediately after adding the PROTAC, take the 0-minute time point sample by transferring an aliquot to a tube containing ice-cold ACN with an internal standard.
-
Incubate the remaining plasma sample at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quench each aliquot immediately in ice-cold ACN with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the parent PROTAC in each sample.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Increasing metabolic stability via the deuterium kinetic isotope effect: an example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - OAK Open Access Archive [oak.novartis.com]
Validation & Comparative
Validating CRBN Engagement of Thalidomide-5-Br: A Comparative Guide Using Cellular Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
The engagement of a ligand with its cellular target is a critical validation step in drug discovery. For molecules targeting Cereblon (CRBN), a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex, the Cellular Thermal Shift Assay (CETSA) offers a powerful method to confirm direct binding in a physiological context. This guide provides a comparative overview of validating the engagement of Thalidomide-5-Br with CRBN using CETSA, alongside other well-established thalidomide analogs.
Introduction to CRBN and Thalidomide Analogs
Cereblon (CRBN) is a key protein in the ubiquitin-proteasome system.[1][2] As a component of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, it is responsible for recognizing specific protein substrates for ubiquitination and subsequent degradation.[2][3] Thalidomide and its analogs, including lenalidomide and pomalidomide, are immunomodulatory drugs (IMiDs) that bind directly to CRBN.[3][4] This binding event alters the substrate specificity of the CRBN E3 ligase complex, leading to the ubiquitination and degradation of neo-substrates, such as the transcription factors IKZF1 and IKZF3, which are not typically targeted by the native complex.[4][5] This mechanism is central to their therapeutic effects in various cancers. This compound is a derivative of thalidomide often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-binding moiety.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that assesses the thermal stability of a protein in the presence and absence of a ligand. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).[6] This change in thermal stability, observed as a shift in the melting curve (ΔTm), provides direct evidence of target engagement within the complex cellular environment.[6]
Quantitative Comparison of CRBN Ligands
| Compound | Alternative Names | Assay Type | Binding Affinity (Kd / IC50) | Expected CETSA Thermal Shift (ΔTm) | Reference |
| Thalidomide | - | Fluorescence Polarization | ~250 nM (Ki) | ++ | [3] |
| Lenalidomide | Revlimid | Fluorescence Polarization | ~178 nM (Ki) | +++ | [3] |
| Pomalidomide | Pomalyst, Imnovid | Fluorescence Polarization | ~157 nM (Ki) | +++ | [3] |
| This compound | 5-Bromothalidomide | Not Available | Not Available | Expected to be similar to Thalidomide | - |
Note: The expected CETSA thermal shift is a qualitative representation. Actual ΔTm values can vary depending on experimental conditions. The binding affinity of this compound is anticipated to be comparable to that of thalidomide.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for CRBN Engagement
This protocol outlines the key steps for performing a CETSA experiment to validate the binding of this compound to CRBN in intact cells, followed by Western blot analysis.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express CRBN (e.g., HEK293T, MM.1S) to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (or other analogs) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[7]
3. Cell Lysis:
-
Lyse the cells by three consecutive freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[7]
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[1]
5. Sample Preparation and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for CRBN.
-
Use an appropriate secondary antibody and a suitable detection reagent to visualize the protein bands.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH).
6. Data Analysis:
-
Quantify the band intensities for CRBN at each temperature point.
-
Normalize the data to the intensity of the lowest temperature point for each treatment condition.
-
Plot the percentage of soluble CRBN against the temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the vehicle- and compound-treated samples (ΔTm) indicates the degree of thermal stabilization.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the CRBN signaling pathway and the CETSA experimental workflow.
Caption: CRBN Signaling Pathway with Thalidomide Analogs.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the direct engagement of small molecules with their intracellular targets. While publicly available, direct comparative CETSA data for this compound is limited, the established binding affinities of related thalidomide analogs provide a strong basis for expecting significant thermal stabilization of CRBN upon binding. The provided protocols and diagrams offer a comprehensive framework for researchers to design and execute robust CETSA experiments to validate the cellular engagement of this compound and other novel CRBN-targeting compounds, thereby accelerating the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide-5-Br and Pomalidomide-Based PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two prominent Cereblon (CRBN) E3 ligase ligands: Thalidomide-5-Br and Pomalidomide, focusing on their performance in PROTAC-mediated protein degradation, supported by experimental data and detailed protocols.
Pomalidomide-based PROTACs have often emerged as a preferred choice over thalidomide-based counterparts in many applications.[1] This preference is generally attributed to pomalidomide's stronger binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (comprising the PROTAC, target protein, and E3 ligase), leading to more potent protein degradation.[1][2] Furthermore, the amino group on the phthalimide ring of pomalidomide provides a versatile attachment point for the linker, often directed away from the CRBN binding interface, which allows for greater flexibility in PROTAC design without hindering E3 ligase engagement.[1] Pomalidomide-based PROTACs have also been noted for their potential for greater degradation selectivity and improved metabolic stability.[1]
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize comparative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-explored target in oncology. While direct head-to-head comparisons in single studies are limited, the compiled data from various sources illustrate the general performance differences.
Table 1: Comparison of CRBN Binding Affinity
| Ligand | CRBN Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM |
| Thalidomide | ~250 nM |
Note: Data is compiled from different studies and experimental conditions may vary.[2]
Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |
| Representative Thalidomide-based PROTAC | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | > 90 |
Note: Data is compiled from different studies and experimental conditions may vary.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
References
Orthogonal Assays to Confirm Target Degradation by Thalidomide-5-Br PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. Thalidomide-5-Br based PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), represent a significant class of these degraders. Rigorous and multi-faceted validation is crucial to unequivocally confirm that the observed reduction in protein levels is a direct consequence of PROTAC-mediated degradation. This guide provides a comparative overview of key orthogonal assays to validate the efficacy and mechanism of action of this compound PROTACs, complete with experimental protocols and data interpretation.
Core Principles of PROTAC Validation
A successful this compound PROTAC orchestrates a series of molecular events culminating in the degradation of the target protein. Validation assays should therefore interrogate different stages of this process, from target engagement to the functional consequences of protein knockdown. The key aspects to validate are:
-
Target Engagement: The PROTAC must bind to both the protein of interest (POI) and the CRBN E3 ligase.
-
Ternary Complex Formation: The PROTAC must facilitate the formation of a stable ternary complex between the POI and CRBN.[1]
-
Ubiquitination: The formation of the ternary complex should lead to the poly-ubiquitination of the POI.[1]
-
Proteasome-Dependence: The degradation of the POI should be mediated by the proteasome.[1]
-
Selectivity: The PROTAC should ideally degrade the intended target with minimal off-target effects.
Comparison of Key Orthogonal Assays
A combination of assays is essential to build a comprehensive evidence package for a PROTAC's mechanism of action.[2] The following tables summarize and compare common orthogonal methods.
| Assay | Principle | Measures | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of specific proteins separated by size. | Target protein levels (Degradation). | Widely accessible, relatively inexpensive, provides molecular weight information.[2][3] | Low throughput, semi-quantitative, dependent on antibody quality.[2] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins. | Global protein level changes (Selectivity), on- and off-target degradation. | Comprehensive, unbiased, highly quantitative, gold standard for selectivity.[4][5] | Requires specialized equipment and expertise, complex data analysis.[5] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Target engagement in a cellular context.[6][7] | Label-free, performed in intact cells or lysates, confirms direct binding.[8] | Indirect measure of binding, not all proteins show a thermal shift. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent ligand. | Target engagement, ternary complex formation, intracellular availability.[9][10] | Live-cell measurements, highly sensitive, quantitative, adaptable for high-throughput screening.[9] | Requires genetic modification of the target protein or use of fluorescent tracers.[5] |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript. | Target mRNA levels. | Confirms that protein reduction is not due to transcriptional repression. | Does not measure protein levels directly. |
| In-Cell Western™ Assay | Plate-based immunofluorescence method to quantify protein levels. | Target protein levels (Degradation). | Higher throughput than traditional Western blot, quantitative.[11] | Requires high-quality antibodies that work in fixed and permeabilized cells.[11] |
Quantitative Data Summary for Thalidomide-Based PROTACs
The following table presents representative quantitative data for thalidomide-based PROTACs targeting the BET family protein BRD4. While not specific to a "this compound" linker, this data provides a benchmark for expected degradation potency (DC50) and efficacy (Dmax).
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | ~1 | >95 | Western Blot | [4] |
| Representative BRD4 PROTAC | BRD4 | Thalidomide | HeLa | 1.6 | >90 | HiBiT Assay | [5][12] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for generating reliable and reproducible data.
Western Blot for Target Protein Degradation
This is a fundamental assay to visualize and quantify the reduction in target protein levels.[3]
Materials:
-
Cell line expressing the protein of interest (POI)
-
This compound PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[13]
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
Mass Spectrometry-Based Quantitative Proteomics
This unbiased approach provides a global view of the PROTAC's selectivity.[4]
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., DC90) and a vehicle control for a predetermined time.
-
Protein Extraction and Digestion: Lyse cells, quantify protein concentration, and digest proteins into peptides using trypsin.[5]
-
Tandem Mass Tag (TMT) Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag. This allows for multiplexing of samples.[5]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA confirms direct target engagement within the complex environment of the cell.[7]
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specific time.[14]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[14]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction (containing stabilized, unbound protein) from the aggregated, denatured protein pellet.[14]
-
Analysis: Analyze the soluble fraction by Western blot or other protein detection methods to determine the amount of target protein that remained soluble at each temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[6]
NanoBRET™ Target Engagement and Ternary Complex Assay
This live-cell assay provides quantitative data on target binding and ternary complex formation.[9]
Procedure (Target Engagement):
-
Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC, which will compete with the tracer for binding to the NanoLuc®-tagged target.
-
Signal Detection: Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of intracellular target engagement and affinity.[9]
Procedure (Ternary Complex Formation):
-
Cell Line Engineering: Use a cell line expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).[15]
-
PROTAC Treatment: Treat the cells with the PROTAC.
-
Signal Detection: If the PROTAC brings the target and E3 ligase into close proximity, a BRET signal will be generated. The intensity of the signal is proportional to the amount of ternary complex formed.[15]
Visualizing Signaling Pathways and Workflows
Diagrams are essential for conceptualizing the complex processes involved in PROTAC-mediated degradation and the experimental approaches to validate them.
Caption: Mechanism of action for a this compound based PROTAC.
Caption: A typical workflow for the orthogonal validation of a PROTAC.
By employing a combination of these orthogonal assays, researchers can build a robust and compelling case for the efficacy, mechanism, and selectivity of their this compound PROTACs, paving the way for their further development as potential therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. selvita.com [selvita.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
The Impact of Linker Modification on Thalidomide-5-Br PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern targeted protein degradation strategies. A critical, yet often complex, element in this design is the linker that connects the E3 ligase-recruiting moiety to the target protein binder. This guide provides a comprehensive comparison of the efficacy of different linkers attached to Thalidomide-5-Br, a common building block for recruiting the Cereblon (CRBN) E3 ligase. By presenting quantitative data, detailed experimental methodologies, and visual representations of key processes, this document aims to facilitate the rational design of next-generation thalidomide-based PROTACs.
The choice of linker—its composition, length, and attachment point—profoundly influences a PROTAC's ternary complex formation, degradation efficiency, and overall physicochemical properties. Understanding these relationships is paramount for optimizing PROTAC performance.
Quantitative Comparison of Linker Efficacy
The efficacy of a PROTAC is primarily determined by its ability to induce the formation of a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][2] Key metrics for evaluating this efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] The following tables summarize representative data from various studies to illustrate the impact of linker composition and length on the performance of thalidomide-based PROTACs.
It is important to note that direct head-to-head comparative data for a wide range of linkers on this compound targeting a single protein is not extensively available in the public domain. Therefore, the following data is compiled from studies on thalidomide-based PROTACs targeting different proteins and should be interpreted as illustrative of general trends.
Table 1: Comparison of Degradation Efficacy for Different Linker Compositions
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Thalidomide | PEG | < 0.5 µM | High | [3] |
| BRD4 | Thalidomide | Aliphatic | > 5 µM | Reduced | [3] |
| BTK | Thalidomide | PEG | 13 | ~95 | [2] |
| SHP2 | Thalidomide | PEG | 6.02 | >90 | [2] |
| BRD2 | Thalidomide | PEG | More Effective | - | [3] |
| BRD2 | Thalidomide | Aliphatic | Less Effective | - | [3] |
Data Interpretation: The data suggests that both PEG and alkyl linkers can produce potent degraders.[2] However, PEG linkers are often associated with improved solubility and may lead to more effective degradation in some cases.[3] The choice of linker is highly dependent on the specific target protein and the overall properties of the PROTAC molecule.
Table 2: Comparison of Degradation Efficacy for Different Linker Lengths
| PROTAC Target | E3 Ligase Ligand | Linker Type & Length | DC50 (nM) | Dmax (%) | Reference |
| ERα | Thalidomide | PEG (12-atom) | Less Potent | - | [4] |
| ERα | Thalidomide | PEG (16-atom) | Significantly More Potent | - | [4] |
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No Activity | - | [3] |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [3] |
| BRD4 | CRBN | PEG (0, 4, 5 units) | < 0.5 µM | High | [3] |
| BRD4 | CRBN | PEG (1-2 units) | > 5 µM | Reduced | [3] |
Data Interpretation: Linker length has a critical and often non-linear impact on PROTAC efficacy.[3] For some targets, a minimum linker length is required to enable productive ternary complex formation, while for others, there is an optimal length beyond which efficacy may decrease.[3][4] Empirical testing of a range of linker lengths is crucial for identifying the optimal degrader for a given target.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[5][6]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.[2]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[2]
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.[5]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensities and normalize the target protein level to the loading control.[6]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability.[1]
Methodology:
-
Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The PROTAC of interest is added to the donor wells of the filter plate.
-
Incubation: An acceptor plate containing buffer is placed in contact with the filter plate, and the assembly is incubated for a defined period.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the rate of compound diffusion across the artificial membrane.
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[1]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured until they form a confluent monolayer, which typically takes about 21 days.
-
Compound Addition: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation and Sampling: The plate is incubated, and samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.
-
Calculation of Permeability and Efflux Ratio: The Papp is calculated for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To better understand the underlying biological processes and the experimental approach to evaluating PROTACs, the following diagrams are provided.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: Generalized workflow for evaluating PROTAC efficacy.
References
In Vivo Validation of Thalidomide-Based PROTACs: A Comparative Analysis of BET Degraders
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Activity of Thalidomide-Based BET Protein PROTACs.
The field of targeted protein degradation has witnessed the rise of Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality. This guide provides a detailed comparison of the in vivo activity of two prominent thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins: BETd-260 and ARV-771. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these molecules trigger the degradation of BET proteins, leading to potent anti-cancer effects. This analysis is supported by experimental data from various animal models, offering valuable insights for researchers in oncology and drug development.
Executive Summary
Both BETd-260 and ARV-771 have demonstrated significant in vivo efficacy in various cancer models, leading to tumor growth inhibition and, in some cases, regression. These thalidomide-based PROTACs achieve this by efficiently degrading BET proteins (BRD2, BRD3, and BRD4), which in turn suppresses the expression of key oncogenes like c-Myc and modulates apoptotic pathways. While both compounds show promise, their in vivo activity, pharmacokinetic profiles, and toxicity may vary depending on the specific cancer model and experimental conditions. This guide aims to provide a clear, data-driven comparison to aid in the evaluation and selection of these research tools.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of BETd-260 and ARV-771 in different cancer xenograft models.
Table 1: In Vivo Efficacy of BETd-260
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Balb/c mice with HepG2 or BEL-7402 xenografts | Hepatocellular Carcinoma (HCC) | 5 mg/kg, intravenously, 3 times per week for 3 weeks | Significant inhibition of tumor growth. | [1] |
| SCID mice with RS4;11 xenografts | Leukemia | 5 mg/kg, intravenously, every other day, 3 times a week for 3 weeks | Rapid tumor regression with a maximum of >90% regression observed. | [2][3][4] |
| BALB/c mice with MNNG/HOS xenografts | Osteosarcoma | 5 mg/kg, intravenously, three times a week for 3 weeks | Significant tumor growth inhibition (~94% TGI). | [5] |
Table 2: In Vivo Efficacy of ARV-771
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Nu/Nu mice with 22Rv1 xenografts | Castration-Resistant Prostate Cancer (CRPC) | 30 mg/kg, subcutaneously, once daily | Tumor regression. | [6] |
| CB17 SCID mice with VCaP xenografts | Castration-Resistant Prostate Cancer (CRPC) | Intermittent dosing | Tumor growth inhibition. | [6] |
| Immune-depleted mice with MCL xenografts | Mantle Cell Lymphoma (MCL) | Not specified | Inhibited in vivo growth and improved survival compared to BET inhibitor OTX015. | [7] |
| Nude mice with HepG2 xenografts | Hepatocellular Carcinoma (HCC) | Not specified in abstract | Inhibits HCC progression. | [8] |
Pharmacokinetics and Toxicity
A direct comparison of the pharmacokinetic profiles is limited by the available data. However, some key parameters have been reported.
Table 3: Pharmacokinetic and Toxicity Profile
| Compound | Animal Model | Dosing | Pharmacokinetic Insights | Toxicity Profile | Reference |
| BETd-260 | Female SCID C.B-17 mice with RS4;11 tumors | Single intravenous dose of 5 mg/kg | Pharmacodynamics analysis showed degradation of BRD2, BRD3, and BRD4 proteins for more than 24 hours in tumor tissue. | No significant body weight loss or other signs of toxicity observed. | [2][3][4] |
| ARV-771 | Non-castrated male Nu/Nu mice with 22Rv1 xenografts | 10 mg/kg, daily subcutaneous injections for 3 days | Plasma drug levels were significantly above the predicted efficacious concentration for 8-12 hours after a single 10 mg/kg subcutaneous dose. | Daily dosing in CB17 SCID mice suggested potential for significant toxic effects, though no alopecia was observed with intermittent dosing. | [4][9] |
Mechanism of Action and Signaling Pathways
Both BETd-260 and ARV-771 function by inducing the degradation of BET proteins, which are critical epigenetic readers that regulate gene transcription. The degradation of BRD2, BRD3, and BRD4 leads to the downregulation of the oncogene c-Myc and the induction of apoptosis.
BET Protein Degradation and Downstream Effects
The primary mechanism of action for both PROTACs is the recruitment of the E3 ubiquitin ligase Cereblon to the BET proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation has several downstream consequences, most notably the suppression of c-Myc, a key driver of cell proliferation, and the induction of apoptosis through the modulation of Bcl-2 family proteins.[1][3][7]
Caption: Mechanism of action of thalidomide-based BET PROTACs.
ARV-771 and Androgen Receptor Signaling
In the context of prostate cancer, ARV-771 has the additional effect of suppressing androgen receptor (AR) signaling.[6] The degradation of BET proteins by ARV-771 leads to a decrease in both full-length AR and AR splice variants, which are critical for the growth of castration-resistant prostate cancer.
Caption: ARV-771 mechanism in prostate cancer.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of these findings. Below are summaries of the methodologies used in the key in vivo experiments.
General Xenograft Model Workflow
The establishment of xenograft models is a fundamental step in assessing the in vivo efficacy of anti-cancer compounds.
Caption: General workflow for in vivo xenograft studies.
Specific Protocols
-
BETd-260 in RS4;11 Leukemia Xenograft Model:
-
Cell Line: RS4;11 human leukemia cells.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: 5 x 10^6 RS4;11 cells with 50% Matrigel were injected subcutaneously on the dorsal side of the mice.
-
Treatment: When tumors reached a specified volume, mice were treated with BETd-260 at 5 mg/kg intravenously every other day, three times a week for 3 weeks.[2]
-
Efficacy Assessment: Tumor volumes and body weights were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis (Western blot, IHC).
-
-
ARV-771 in 22Rv1 CRPC Xenograft Model:
-
Cell Line: 22Rv1 human castration-resistant prostate cancer cells.
-
Animal Model: Male Nu/Nu mice.
-
Tumor Implantation: 22Rv1 cells were implanted subcutaneously.
-
Treatment: Once tumors were established, mice were treated with ARV-771 at 30 mg/kg subcutaneously once daily.[6]
-
Efficacy Assessment: Tumor growth was monitored, and at the end of the study, tumors were harvested for analysis of BRD4 and c-MYC levels.
-
Conclusion
Thalidomide-based PROTACs, exemplified by BETd-260 and ARV-771, have demonstrated remarkable in vivo anti-tumor activity in preclinical models of various cancers. Their ability to induce potent and sustained degradation of BET proteins offers a significant advantage over traditional small molecule inhibitors. While both compounds show strong efficacy, the choice between them may depend on the specific cancer type, desired pharmacokinetic profile, and potential toxicity considerations. The data presented in this guide provides a foundation for researchers to make informed decisions in their pursuit of novel cancer therapeutics based on targeted protein degradation. Further studies providing more comprehensive head-to-head comparisons of their pharmacokinetic and toxicity profiles will be invaluable to the field.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Side-by-side comparison of Thalidomide-5-Br and lenalidomide as E3 ligase ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of lenalidomide and thalidomide-5-Br as ligands for the E3 ubiquitin ligase Cereblon (CRBN). By hijacking the CRBN E3 ligase, these molecules, often referred to as molecular glues or degraders, induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This guide summarizes key performance data, experimental protocols, and visualizes the underlying molecular mechanisms to aid researchers in the selection and application of these critical research tools.
Mechanism of Action: Recruiting Neosubstrates to the CRL4-CRBN Complex
Both lenalidomide and thalidomide derivatives function by binding to the CRBN substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event creates a novel interface that promotes the recruitment of specific proteins, or neosubstrates, that are not endogenous targets of CRBN. The CRL4-CRBN complex then polyubiquitinates the neosubstrate, marking it for degradation by the 26S proteasome. This targeted protein degradation is the basis for the therapeutic effects of these compounds.
Quantitative Data Comparison
While extensive quantitative data is available for lenalidomide, specific experimental data for this compound is not as readily available in the public domain. The following tables provide a summary of known values for lenalidomide and general data for thalidomide as a baseline for understanding how substitutions on the phthalimide ring, such as bromination at the 5-position, can modulate activity.
Table 1: Binding Affinity to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Lenalidomide | ~0.6 µM - 19 µM | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[1] |
| Thalidomide | ~0.15 µM - 43.4 µM | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[1] |
| This compound | Not Publicly Available | - |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.
Table 2: Degradation Efficacy (DC50 and Dmax)
| Compound | Neosubstrate | DC50 (nM) | Dmax (%) | Cell Line |
| Lenalidomide | IKZF1 | Varies | >90 | MM.1S |
| Lenalidomide | IKZF3 | Varies | >90 | MM.1S |
| Lenalidomide | CK1α | Varies | >80 | HCT116 |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 3: Known Neosubstrate Profiles
| Compound | Key Neosubstrates | Therapeutic Relevance |
| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndromes[2][3][4] |
| Thalidomide | IKZF1, IKZF3, SALL4, p63, PLZF | Multiple Myeloma, Teratogenicity[5][6][7] |
| This compound | Not Publicly Available | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of E3 ligase ligands. Below are outlines of standard protocols used in the characterization of compounds like lenalidomide and thalidomide derivatives.
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity (Kd) of the ligand to CRBN.
Protocol Outline:
-
Ligand and Analyte Preparation: Purify recombinant CRBN protein (ligand) and dissolve the test compound (analyte) in a suitable running buffer.[8]
-
Immobilization: Covalently immobilize CRBN onto a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry.[9]
-
Binding Measurement: Inject a series of concentrations of the analyte over the immobilized CRBN surface and a reference surface. The change in the refractive index, measured in resonance units (RU), is monitored in real-time.[8][9]
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[9]
Degradation Efficacy Assessment by Western Blot
Objective: To determine the DC50 and Dmax of the ligand for a specific neosubstrate.
Protocol Outline:
-
Cell Treatment: Plate cells (e.g., MM.1S for IKZF1/3, HCT116 for CK1α) and treat with a serial dilution of the test compound for a specified time (e.g., 24 hours).[10][11]
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample using a BCA or Bradford assay.[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the neosubstrate of interest. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11] Quantify the band intensities and normalize the neosubstrate signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. Plot the degradation percentage against the compound concentration to determine the DC50 and Dmax values.[10]
Neosubstrate Identification by Quantitative Proteomics (LC-MS/MS)
Objective: To identify the full spectrum of proteins degraded upon treatment with the ligand.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the test compound and a vehicle control. Lyse the cells under denaturing conditions (e.g., using a urea-based buffer).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS/MS spectra. Perform statistical analysis to identify proteins that are significantly downregulated in the compound-treated samples compared to the vehicle control. These are the potential neosubstrates.
Conclusion
Lenalidomide is a well-characterized E3 ligase ligand with a defined neosubstrate profile and potent degradation activity, making it a valuable tool in both research and clinical settings. While specific quantitative data for this compound is not extensively available, the study of halogenated thalidomide analogs is an active area of research. The introduction of a bromine atom at the 5-position of the phthalimide ring is expected to alter the electronic and steric properties of the molecule, which could in turn influence its binding to CRBN and its neosubstrate recruitment profile. Further experimental investigation is required to fully elucidate the comparative performance of this compound. The protocols and data presented in this guide provide a framework for such comparative studies, enabling researchers to make informed decisions in the design and execution of their experiments in the rapidly evolving field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induced protein degradation for therapeutics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Selectivity of Thalidomide-5-Br Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Thalidomide and its derivatives, which recruit the Cereblon (CRBN) E3 ligase, are widely used for this purpose. However, a key challenge with traditional thalidomide-based degraders is the potential for off-target effects, primarily the degradation of endogenous zinc-finger (ZF) transcription factors.[1][2] This guide provides a comparative assessment of PROTACs based on Thalidomide-5-Br, a modification designed to enhance selectivity, against other degrader alternatives. We will delve into supporting experimental data and provide detailed methodologies for key assessment techniques.
Comparative Performance of CRBN-Based Degraders
The selectivity of a PROTAC is not solely dictated by the target-binding warhead but is significantly influenced by the E3 ligase ligand and the linker connecting the two moieties.[3][4] Modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide ring, have been explored to mitigate the off-target degradation of neosubstrates.[1][2] While direct head-to-head proteomic data for a this compound based degrader is not extensively published, we can infer its potential performance based on studies of structurally related C5-modified pomalidomide analogs.
The rationale for using a 5-bromo substitution is to introduce a steric hindrance that disrupts the binding of off-target neosubstrates to the CRBN-PROTAC complex, thereby improving the selectivity profile. Pomalidomide, an analog of thalidomide, is often preferred in PROTAC design due to its higher binding affinity for CRBN.[5] However, it still presents challenges with off-target ZF protein degradation. Research has shown that modifications at the C5 position of pomalidomide can significantly reduce these off-target effects.[1][2]
Below is a table summarizing quantitative data for a representative BET-targeting PROTAC, illustrating the degradation potency for the on-target protein BRD4 and the potential for off-target degradation of a known neosubstrate, IKZF1. A hypothetical this compound based degrader is included to illustrate the expected improvement in selectivity.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target (IKZF1) Degradation | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95% | Yes | [3] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not Specified | No | [3] |
| Hypothetical this compound PROTAC | This compound | BRD4 | Jurkat | 1-10 | > 90% | Reduced/Abolished | Inferred from[1][2] |
Table 1: Comparative Degradation Potency and Selectivity of BET-Targeting PROTACs. This table showcases the high on-target potency of the pomalidomide-based PROTAC, ARV-825. VHL-based PROTACs are known to avoid the specific off-target profile of CRBN ligands. The hypothetical this compound PROTAC is projected to maintain high on-target potency while minimizing the degradation of the neosubstrate IKZF1, a key goal of this chemical modification.
Signaling Pathways and Experimental Workflows
To understand and evaluate the selectivity of a degrader, it is crucial to visualize the underlying biological pathways and the experimental workflows used for assessment.
Caption: Mechanism of action for a this compound based PROTAC.
The diagram above illustrates how the PROTAC molecule forms a ternary complex with the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Experimental workflow for assessing PROTAC selectivity.
This workflow outlines the key steps in evaluating a novel degrader, from initial cell treatment to comprehensive on- and off-target analysis and validation of the mechanism of action.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of degrader selectivity.
Protocol 1: Western Blot Analysis for On-Target Degradation
This method is used to quantify the degradation of the target protein in a dose-dependent manner.
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing the target protein.
-
PROTAC Stock Solution: this compound based degrader dissolved in DMSO.
-
Control Compounds: Vehicle control (DMSO), and a non-degrading inhibitor for the target protein as a negative control.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Specific antibodies for the target protein and a housekeeping protein (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the housekeeping protein. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.[4]
Protocol 2: Quantitative Proteomics for Off-Target Selectivity Profiling
This protocol outlines the steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess the global proteomic effects of the degrader.
Materials and Reagents:
-
Cell Line and PROTACs: As described in Protocol 1.
-
Lysis Buffer: 8 M urea in a suitable buffer (e.g., triethylammonium bicarbonate).
-
Reducing and Alkylating Agents: DTT and iodoacetamide.
-
Enzyme for Digestion: Trypsin.
-
TMT Labeling Reagents: TMTpro™ 16plex Label Reagent Set.
-
Mass Spectrometer: Orbitrap-based mass spectrometer.
Procedure:
-
Cell Culture and Lysis: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 10x DC50) and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins across all samples. Determine the proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. This will reveal both on-target and potential off-target degradation events.[6]
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex (Target Protein-PROTAC-CRBN), which is a prerequisite for degradation.
Materials and Reagents:
-
Cell Line: HEK293T cells.
-
Plasmids: One plasmid expressing the target protein fused to NanoLuc® luciferase and another expressing HaloTag®-fused CRBN.
-
Transfection Reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
Plate Reader: Equipped for luminescence detection with appropriate filters.
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the two plasmids.
-
Assay Setup: After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells. Prepare serial dilutions of the this compound based degrader.
-
Treatment and Measurement: Add the diluted degrader to the wells, followed by the NanoBRET™ Nano-Glo® Substrate. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the degrader concentration to determine the EC50 for ternary complex formation.[2]
Conclusion
The strategic modification of the thalidomide scaffold, such as the introduction of a 5-bromo substitution, represents a promising approach to enhance the selectivity of CRBN-based PROTACs. By sterically hindering the interaction with off-target neosubstrates, these next-generation degraders have the potential to offer a wider therapeutic window with fewer side effects. The comprehensive assessment of on-target potency and global proteome selectivity, utilizing the experimental protocols outlined in this guide, is paramount to validating the improved safety and efficacy of these novel therapeutic agents.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Quantitative Proteomics: A Guide to Validating the Specificity of Thalidomide-5-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Thalidomide and its derivatives have been pivotal in this field, serving as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparison of quantitative proteomic approaches to validate the specificity of Thalidomide-5-Br PROTACs, offering insights into their performance against other degraders and detailing the necessary experimental frameworks.
The Critical Role of Quantitative Proteomics in Specificity Validation
PROTACs, by design, are heterobifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[1] While highly effective, a critical aspect of their development is ensuring their specificity. Mass spectrometry-based quantitative proteomics has become the gold standard for assessing the on-target efficacy and off-target liabilities of these molecules, providing an unbiased, proteome-wide view of their effects.[2][3] Tandem Mass Tag (TMT) labeling is a common and robust method that allows for the simultaneous identification and quantification of thousands of proteins across multiple samples.[1]
Comparative On-Target and Off-Target Performance
While specific data for a novel this compound PROTAC would be generated during its development, we can illustrate the expected performance by comparing representative data from well-characterized thalidomide and pomalidomide-based PROTACs.
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical this compound PROTAC | Target X | Thalidomide | <10 | >90 | Relevant Cancer Cell Line |
| ARV-825 | BRD4 | Pomalidomide | <1 | >95 | RS4;11 |
| SHP2 Degrader | SHP2 | Thalidomide | 6.02 | >90 | HeLa |
| ALK Degrader | ALK | Pomalidomide | <10 | >90 | SU-DHL-1 |
This table includes hypothetical data for a this compound PROTAC to illustrate a typical performance profile alongside publicly available data for comparison.
A key concern with thalidomide-based PROTACs is the potential for off-target degradation of "neo-substrates" of CRBN, such as IKZF1, IKZF3, and certain zinc-finger proteins.[4][5] Quantitative proteomics is essential for identifying these unintended degradation events.
Table 2: Illustrative Off-Target Effects of Thalidomide-Based PROTACs
| PROTAC | Known Off-Target Proteins | Experimental Method | Key Findings |
| Hypothetical this compound PROTAC | Zinc-finger proteins, IKZF1/3 | Global Proteomics (TMT-MS) | Quantification of unintended degradation to assess specificity. |
| Pomalidomide-based PROTACs | Zinc-finger proteins (e.g., ZFP91) | Global Proteomics (TMT-MS) | Pomalidomide moiety can induce degradation of certain zinc-finger proteins.[4] |
Mechanism of Action and Experimental Workflow
To understand the validation process, it is crucial to visualize the PROTAC mechanism and the experimental workflow for its assessment.
Caption: Mechanism of action of a this compound PROTAC.
The diagram above illustrates how the PROTAC brings the target protein and the CRBN E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target by the proteasome.[6]
Caption: Workflow for TMT-based quantitative proteomics.
This workflow outlines the key steps from cell treatment to data analysis for assessing PROTAC specificity.[1]
Detailed Experimental Protocols
A robust validation of PROTAC specificity requires meticulous experimental execution. Below are detailed protocols for key assays.
Quantitative Western Blotting for On-Target Validation
This method is used to quantify the degradation of a specific target protein.[7]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with a dose-response of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.[3]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
TMT-Based Quantitative Proteomics for Global Specificity Profiling
This protocol provides a comprehensive view of proteome-wide changes upon PROTAC treatment.[1]
-
Cell Culture and PROTAC Treatment: Culture cells to 70-80% confluency and treat with the this compound PROTAC at a concentration near its DC50 value, along with a vehicle control.[1][2]
-
Sample Preparation:
-
Lyse cells and quantify protein concentration.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.[1]
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag.
-
Quench the reaction and combine the labeled samples in equal amounts.[1]
-
-
Peptide Fractionation and Mass Spectrometry:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[1]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.[1]
-
Conclusion
The validation of specificity is a cornerstone of developing safe and effective this compound PROTACs. Quantitative proteomics provides an indispensable tool for a comprehensive assessment of both on-target potency and off-target effects. By integrating targeted methods like Western blotting with global proteomic analyses, researchers can gain a detailed understanding of their PROTAC's cellular impact, guiding the selection and optimization of candidates with the most promising therapeutic profiles. The inherent potential for thalidomide-based compounds to degrade neo-substrates underscores the necessity of this rigorous, multi-faceted approach to ensure the development of highly specific protein degraders.[4]
References
A Comparative Guide to Thalidomide-Based PROTACs: Cross-Validation of In Vitro and In-Cell Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of in vitro and in-cell data for Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide and its derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While specific public data for PROTACs employing a 5-bromo-thalidomide moiety is limited, this document leverages available data from widely studied thalidomide and pomalidomide-based PROTACs to offer a robust comparative framework. The principles and experimental data presented herein serve as a valuable resource for the design, synthesis, and evaluation of novel PROTAC degraders.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide and its analogs, such as pomalidomide and lenalidomide, are well-established ligands for the CRBN E3 ubiquitin ligase, making them a cornerstone in the development of PROTACs.[3] By inducing the proximity of the POI to the CRBN E3 ligase, these PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.
Data Presentation: A Comparative Analysis
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key in vitro and in-cell data for representative thalidomide and pomalidomide-based PROTACs targeting various proteins.
In Vitro Degradation Potency (DC50) and Efficacy (Dmax)
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [4] |
| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | > 95 | [5] |
Note: Data is compiled from different studies, and experimental conditions may vary. This data is representative and adapted from studies on similar thalidomide-based PROTACs.
Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | [4] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | [4] |
This table highlights the high potency of the CRBN-based PROTAC ARV-825. While a direct comparison is challenging due to different cell lines, both PROTACs demonstrate nanomolar degradation capabilities.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTACs.
Protocol 1: Synthesis of a Thalidomide-Based PROTAC
This protocol outlines a general method for conjugating a thalidomide derivative, such as Thalidomide-O-C2-Br, to a POI ligand containing a primary amine via nucleophilic substitution.[2]
Materials:
-
POI ligand with a primary amine
-
Thalidomide-O-C2-Br
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC-grade solvents for purification
-
LC-MS, HRMS, and NMR for analysis
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
In a separate vial, dissolve Thalidomide-O-C2-Br (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the Thalidomide-O-C2-Br solution dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by HRMS and NMR spectroscopy.
Protocol 2: Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC to determine the DC50 and Dmax values.[4]
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).[4]
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities and normalize the target protein band to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[4]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified E1, E2, and E3 ligase (CRL4-CRBN)
-
Purified POI
-
Ubiquitin
-
ATP
-
PROTAC molecule
-
Reaction buffer
Procedure:
-
Assemble the ubiquitination reaction by combining the E1, E2, E3 ligase, ubiquitin, POI, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the POI to detect the formation of higher molecular weight polyubiquitinated species.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Analysis of Thalidomide-5-Br and Other Novel E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to E3 Ligase Ligand Performance in PROTAC Development
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system to the protein of interest. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of the field, the expanding toolbox of E3 ligase recruiters offers new opportunities to overcome existing limitations and broaden the scope of targeted protein degradation. This guide provides a comparative study of Thalidomide-5-Br, a derivative of the well-known CRBN ligand thalidomide, with other novel E3 ligase ligands, supported by experimental data and detailed methodologies.
Performance Comparison of E3 Ligase Ligands
The choice of an E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design, influencing factors such as degradation efficiency, cellular localization, and potential off-target effects.[1][2] The efficacy of a PROTAC is not solely determined by the binary binding affinity of its ligands but also by the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3]
Below is a summary of key quantitative data for this compound and other representative E3 ligase ligands.
| Ligand Class | E3 Ligase Recruited | Representative Ligand(s) | Binding Affinity (Kd) to E3 Ligase | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Immunomodulatory Drugs (IMiDs) | CRBN | Thalidomide, Pomalidomide, Lenalidomide, this compound | ~250 nM (Thalidomide)[4] | dBET1 | BRD4 | 8 nM | >98% | 22Rv1 |
| HIF-1α Mimetics | VHL | VH032, VH298 | 185 nM (VH032)[4], 52 nM (VH298)[5] | MZ1 | BRD4 | 9 nM | >95% | HeLa |
| Nutlin Analogues | MDM2 | Nutlin-3a | ~90 nM | A1874 | BRD4 | 32 nM[6] | 98%[7] | RS4;11 |
| Bestatin Analogues | cIAP1 | LCL161 | ~20 nM | BI-3802 | BRD9 | 13 nM | >90% | MOLM-13 |
| Aryl Sulfonamides | DCAF15 | E7820 | 22 µM[6] | DP1 | BRD4 | 10.84 µM[6] | 98%[6] | SU-DHL-4 |
| Covalent Ligands | RNF114 | Cysteine-reactive electrophiles | Covalent | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
PROTAC-Mediated Protein Degradation Pathway
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that consist of a ligand for an E3 ubiquitin ligase and a ligand for a target protein of interest (POI), connected by a linker.[8] The PROTAC simultaneously binds to the E3 ligase and the POI, forming a ternary complex.[8] This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to polyubiquitination.[9] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-5-Br
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount. This guide provides essential safety and logistical information for managing Thalidomide-5-Br in a laboratory setting, including detailed operational procedures and disposal plans. By adhering to these protocols, you can mitigate risks and ensure a secure research environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance.[1] Inhalation, ingestion, or skin contact may cause adverse health effects. It is harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), and can lead to serious eye irritation (Category 2A).[1] It may also cause respiratory irritation.[1]
Quantitative Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended. | To prevent skin contact.[2][3] |
| Eye and Face Protection | Safety goggles and a face shield. | To protect against splashes and airborne particles.[3] |
| Body Protection | A lab coat or a cuffed gown resistant to permeability by hazardous drugs. | To protect skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher, especially if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound.[4][5] |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining safety. The following workflow outlines the key steps for managing this compound within a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
